molecular formula C21H27N5O7S B1665795 Aspoxicillin CAS No. 63358-49-6

Aspoxicillin

カタログ番号: B1665795
CAS番号: 63358-49-6
分子量: 493.5 g/mol
InChIキー: BHELIUBJHYAEDK-OAIUPTLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aspoxicillin is a peptide.
This compound is a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. This compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13-,14-,15+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELIUBJHYAEDK-OAIUPTLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](CC(=O)NC)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046921
Record name Aspoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63358-49-6
Record name Aspoxicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63358-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspoxicillin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063358496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspoxicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13816
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aspoxicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aspoxicillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPOXICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0745KNO26J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Aspoxicillin's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic of the penicillin class.[1][2] Its bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[3][4] The primary targets of this compound, like all penicillin derivatives, are the penicillin-binding proteins (PBPs). This guide provides a detailed exploration of the binding affinity of this compound to these crucial bacterial enzymes, outlines the experimental protocols used to determine such interactions, and visually represents the underlying molecular pathways and experimental workflows.

This compound is active against a range of Gram-positive and Gram-negative bacteria.[4][5] Its mechanism of action involves binding to and inactivating PBPs located on the inner membrane of the bacterial cell wall.[3] This inactivation prevents the cross-linkage of peptidoglycan chains, which is a critical step in maintaining the strength and rigidity of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[3]

This compound Binding Affinity to Penicillin-Binding Proteins (PBPs)

Qualitative Binding Profile in Escherichia coli

A study on the bactericidal action of this compound against Escherichia coli K-12 revealed that this compound demonstrates affinity for several key PBPs.[3] The affinity pattern of this compound was noted to be similar to that of ampicillin.[3] The primary PBPs to which this compound binds in E. coli are:

  • PBP 1A

  • PBP 1Bs

  • PBP 2

  • PBP 3

This binding profile suggests that this compound's potent bactericidal activity, which leads to the formation of spheroplast-like structures and subsequent cell lysis, is a result of its interaction with these multiple PBP targets.[3] The study also investigated a derivative, dehydroxythis compound, which exhibited lower affinities for PBP 1A and 1Bs and a slightly higher affinity for PBP 3 compared to this compound.[3] This highlights the role of the this compound side chain in its PBP binding characteristics.[3]

Mechanism of Action: PBP Inhibition

The fundamental mechanism of action for this compound revolves around the inhibition of the transpeptidase activity of PBPs. This process can be visualized as a signaling pathway leading to cell death.

cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_periplasm Periplasmic Space / Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound pbps Penicillin-Binding Proteins (PBPs) This compound->pbps Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis (Cross-linking) weak_wall Weakened Cell Wall peptidoglycan->weak_wall Leads to pbps->peptidoglycan Inhibition of lysis Cell Lysis & Death weak_wall->lysis Results in cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis culture Bacterial Cell Culture harvest Cell Harvesting & Lysis culture->harvest membranes Membrane Isolation harvest->membranes quantify Protein Quantification membranes->quantify incubate_test Incubate Membranes with this compound quantify->incubate_test incubate_probe Add Fluorescent Probe (BOCILLIN™ FL) incubate_test->incubate_probe sds_page SDS-PAGE incubate_probe->sds_page imaging Fluorescence Imaging sds_page->imaging densitometry Densitometry imaging->densitometry ic50 IC50 Calculation densitometry->ic50

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Aspoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic with demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and a detailed pathway for its chemical synthesis. Experimental protocols for key analytical procedures and a representative pharmacokinetic study are also presented. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery, development, and analysis of novel antibiotic agents.

Chemical Structure and Properties

This compound, also known by the synonym N(4)-methyl-D-asparaginylamoxicillin, is a derivative of amoxicillin, featuring a distinct side chain that enhances its antibacterial profile.

IUPAC Name: (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]

Chemical Formula: C₂₁H₂₇N₅O₇S[1]

Molecular Weight: 493.5 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Weight493.5 g/mol [1]
XLogP3-AA-3.4[1]
Hydrogen Bond Donor Count6PubChem
Hydrogen Bond Acceptor Count11PubChem
Rotatable Bond Count9PubChem
Exact Mass493.16311939[1]
Topological Polar Surface Area216 Ų[1]

Synthesis Pathway

The synthesis of this compound is a semi-synthetic process that utilizes readily available starting materials, D-aspartic acid and amoxicillin. The core of the synthesis involves the preparation of a protected and activated N-methyl-D-aspartic acid derivative, which is then coupled with the amoxicillin backbone. A general scheme for the synthesis is outlined below, based on the process described in patent CN103333180B[2].

The synthesis can be conceptually divided into two main stages:

  • Preparation of the Activated Side Chain: Modification of D-aspartic acid to introduce the N-methylamide and protect the reactive groups.

  • Coupling and Deprotection: Acylation of the amoxicillin core with the activated side chain, followed by the removal of protecting groups to yield the final product.

Synthesis_Pathway cluster_side_chain Side Chain Preparation cluster_coupling Coupling and Final Product Formation D_Asp D-Aspartic Acid Methyl_Ester D-Aspartic Acid Methyl Ester D_Asp->Methyl_Ester  Methyl Esterification  (Methanol, Thionyl Chloride) N_Methylamide N-Methyl-D-Asparagine Methyl Ester Methyl_Ester->N_Methylamide  Methylamination  (Aqueous Methylamine) Protected_Amine Protected N-Methyl-D-Asparagine Methyl Ester N_Methylamide->Protected_Amine  Amino Protection  (Ethyl Acetoacetate) Mixed_Anhydride Mixed Anhydride Derivative Protected_Amine->Mixed_Anhydride  Activation  (Chloroformate) Coupled_Product Protected this compound Mixed_Anhydride->Coupled_Product  Coupling Reaction Amox Amoxicillin Amox_Salt Amoxicillin Triethylamine Salt Amox->Amox_Salt  Salt Formation  (Triethylamine) Amox_Salt->Coupled_Product This compound This compound Coupled_Product->this compound  Deprotection  (Hydrolysis) Mechanism_of_Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Bacterial Cell Membrane) This compound->PBP  Binds to and  inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis  Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall  Essential for Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis  Inhibition leads to

References

In Vitro Antibacterial Spectrum of Aspoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin (ASPC), a semisynthetic β-lactam antibiotic of the penicillin class, exhibits a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action is consistent with other penicillin derivatives, involving the inhibition of bacterial cell wall synthesis.[3] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism and testing workflows. This compound is approved for use in Japan and has been the subject of numerous clinical and laboratory studies.[1][2]

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[3] PBPs are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component that provides structural integrity to the bacterial cell wall. By binding to these proteins, this compound blocks the transpeptidation step in peptidoglycan synthesis. This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[3]

cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall cluster_cytoplasm Bacterial Cytoplasm This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Cell_Lysis Cell Lysis & Death Peptidoglycan_Synthesis->Cell_Lysis Disruption leads to PBPs->Peptidoglycan_Synthesis Inhibits

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various Gram-positive and Gram-negative organisms. MIC values are crucial for assessing the susceptibility of bacteria to an antibiotic and are typically reported as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus3>100 (for one strain)--
Streptococcus pneumoniae5<0.78--
Streptococcus pyogenes----
Enterococcus faecalis----
Gram-Negative Bacteria
Bacterial SpeciesNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae13>6.25 (for 4 strains)--
Escherichia coli1>100--
Klebsiella pneumoniae----
Pseudomonas aeruginosa----
Proteus mirabilis----

Experimental Protocols for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound can be determined using standardized methods such as broth microdilution or agar dilution. The following are detailed protocols adapted for the testing of this compound.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended for penicillins).

  • The final concentration of the stock solution should be at least 10 times the highest concentration to be tested.

2. Preparation of Microtiter Plates:

  • Using a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The final volume in each well should be 50 µL, with concentrations typically ranging from 0.06 to 128 µg/mL.

  • Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.

  • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating serial dilutions of this compound into an agar medium, which is then inoculated with the test organism.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound solutions at concentrations twice the desired final concentrations.

  • For each concentration, add 1 mL of the this compound solution to 19 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.

  • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Include a control plate with no antibiotic.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

  • Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint replicator.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution Stock Prepare this compound Stock Solution Serial_Dilution_Broth Serial Dilution in 96-Well Plate Stock->Serial_Dilution_Broth Prepare_Plates Prepare Antibiotic- Containing Agar Plates Stock->Prepare_Plates Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate_Broth Inoculate Wells Inoculum->Inoculate_Broth Spot_Inoculate Spot Inoculate Plates Inoculum->Spot_Inoculate Serial_Dilution_Broth->Inoculate_Broth Incubate_Broth Incubate 16-20h Inoculate_Broth->Incubate_Broth Read_MIC_Broth Read MIC Incubate_Broth->Read_MIC_Broth Prepare_Plates->Spot_Inoculate Incubate_Agar Incubate 16-20h Spot_Inoculate->Incubate_Agar Read_MIC_Agar Read MIC Incubate_Agar->Read_MIC_Agar

Caption: Workflow for MIC Determination.

Conclusion

This compound demonstrates a broad in vitro antibacterial spectrum, encompassing both Gram-positive and Gram-negative pathogens. Its mechanism of action, typical of β-lactam antibiotics, involves the inhibition of cell wall synthesis, leading to bacterial cell death. The provided MIC data, although limited, indicates its potential efficacy against common respiratory pathogens. For a comprehensive understanding of its activity against a wider range of clinical isolates, further large-scale surveillance studies are warranted. The standardized protocols for MIC determination outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's in vitro potency in research and drug development settings.

References

The Effect of Aspoxicillin on Bacterial Cell Morphology and Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Aspoxicillin, a broad-spectrum, semisynthetic beta-lactam antibiotic, demonstrates significant efficacy against a range of Gram-positive and some Gram-negative bacteria.[1] This technical guide provides an in-depth analysis of the effects of this compound on bacterial cell morphology and physiology, intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, presents quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to this compound

This compound is an injectable penicillin derivative notable for its activity against bacteria that may be resistant to other beta-lactam antibiotics.[2] It belongs to the acylureidopenicillin subgroup and is recognized for its potent bactericidal properties.[3] The primary therapeutic applications for this compound include the treatment of severe bacterial infections such as pneumonia, urinary tract infections, and skin infections.[1]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis.[1][4] This process is initiated by the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][4] PBPs play a crucial role in the final steps of peptidoglycan synthesis, specifically the cross-linking of peptidoglycan chains.[1][5] By inactivating these proteins, this compound disrupts the integrity of the cell wall, leading to a weakened structure that can no longer withstand the internal osmotic pressure.[4][5] This ultimately results in cell lysis and bacterial death.[1][4]

A study on Escherichia coli revealed that this compound has a strong affinity for PBPs 1A, 1Bs, 2, and 3, with an affinity pattern similar to that of ampicillin.[3] The unique N4-methyl-D-asparagine in its side chain is suggested to be responsible for its high bactericidal activity leading to lysis.[3]

cluster_cell Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Inhibition of CellWall Cell Wall Synthesis Peptidoglycan->CellWall Disruption of Lysis Cell Lysis and Death CellWall->Lysis

Figure 1: Mechanism of action of this compound leading to bacterial cell death.

Effects on Bacterial Cell Morphology

Treatment with this compound induces distinct morphological changes in susceptible bacteria. In E. coli, exposure to this compound leads to the formation of spheroplast-like or bulged structures, which is followed by cell lysis.[3] This is a notable difference from other penicillins like piperacillin, mezlocillin, and apalcillin, which tend to cause the formation of long filaments without immediate lytic action.[3] These morphological alterations have been observed using both phase-contrast and scanning electron microscopy.[3]

AntibioticBacterial SpeciesObserved Morphological ChangesReference
This compound Escherichia coliFormation of spheroplast-like or bulged structures, followed by cell lysis.[3]
Piperacillin Escherichia coliConversion of cells to long filaments without immediate lysis.[3]
Mezlocillin Escherichia coliConversion of cells to long filaments without immediate lysis.[3]
Apalcillin Escherichia coliConversion of cells to long filaments without immediate lysis.[3]

Table 1: Comparison of Morphological Effects of this compound and Other Penicillins on E. coli.

Effects on Bacterial Physiology

The physiological ramifications of this compound's interference with cell wall synthesis are significant. The primary physiological effect is the bactericidal action resulting from cell lysis.[1][3] Furthermore, this compound has been shown to trigger autolytic activity in E. coli.[3] This was demonstrated by measuring the release of labeled murein from the bacterial cells, which was significantly greater after exposure to this compound compared to reference penicillins.[3]

This compound also exhibits a postantibiotic effect (PAE), where bacterial growth continues to be suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[6] In vitro studies against Staphylococcus aureus showed a PAE of 1.7 hours, while in vivo studies in neutropenic mice demonstrated a PAE of 5.2 hours.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[7][8] It is a critical measure of an antibiotic's potency. While specific MIC values for this compound against a wide range of bacteria are not detailed in the provided search results, the determination of these values is a standard and essential procedure in assessing its antibacterial spectrum.

ParameterDefinitionSignificance
Minimum Inhibitory Concentration (MIC) The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.Determines the susceptibility of a bacterial strain to a particular antibiotic and guides therapeutic dosage.[7]
Postantibiotic Effect (PAE) Persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.Allows for less frequent dosing intervals and can contribute to the overall efficacy of the antibiotic.

Table 2: Key Pharmacodynamic Parameters of Antibiotics.

Experimental Protocols

Analysis of Bacterial Cell Morphology

A standardized protocol for analyzing the morphological changes in bacteria due to antibiotic treatment involves microscopic examination.

  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium with the bacterial strain of interest.

    • Incubate at the optimal temperature (e.g., 37°C) until the culture reaches the mid-logarithmic growth phase.[9]

    • Introduce this compound at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels).

    • Continue incubation and collect samples at different time points.

  • Microscopic Examination:

    • Phase-Contrast Microscopy:

      • Place a drop of the bacterial culture on a clean glass slide and cover it with a coverslip.

      • Observe the wet mount under a phase-contrast microscope to visualize live, unstained bacteria and note any changes in shape and size.[9]

    • Scanning Electron Microscopy (SEM):

      • Fix the bacterial cells with a suitable fixative, such as 3% glutaraldehyde, for 24 hours.[10]

      • Wash the fixed cells multiple times with sterile distilled water.[10]

      • Dehydrate the samples through a graded series of ethanol concentrations.

      • Critical point dry the samples.

      • Mount the dried samples on stubs and coat them with a conductive material (e.g., gold-palladium).

      • Examine the samples under a scanning electron microscope to observe detailed surface morphology.[10]

cluster_prep Sample Preparation cluster_analysis Microscopic Analysis Culture Bacterial Culture (Mid-log phase) Treatment This compound Treatment Culture->Treatment Sampling Time-point Sampling Treatment->Sampling PhaseContrast Phase-Contrast Microscopy Sampling->PhaseContrast SEM Scanning Electron Microscopy (SEM) Sampling->SEM

Figure 2: Experimental workflow for studying bacterial morphology.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial twofold dilutions of the antibiotic in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation:

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for 16-20 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[7] Include a positive control (no antibiotic) and a negative control (no bacteria).

Signaling Pathways and Logical Relationships

The interaction of this compound with bacterial cells triggers a cascade of events that ultimately leads to cell death. This can be visualized as a logical progression from the initial binding event to the final outcome of lysis.

cluster_process Logical Progression of this compound's Bactericidal Effect Start This compound Introduction BindPBP Binding to Penicillin- Binding Proteins (PBPs) Start->BindPBP InhibitSynth Inhibition of Peptidoglycan Cross-linking BindPBP->InhibitSynth WeakenWall Weakening of the Bacterial Cell Wall InhibitSynth->WeakenWall Autolysin Triggering of Autolytic Enzymes WeakenWall->Autolysin MorphChange Morphological Changes (Spheroplasts, Bulges) WeakenWall->MorphChange Lysis Cell Lysis and Death Autolysin->Lysis MorphChange->Lysis

Figure 3: Logical relationship of events from this compound exposure to cell death.

Conclusion

This compound is a potent bactericidal agent that exerts its effect through the inhibition of bacterial cell wall synthesis. Its interaction with penicillin-binding proteins leads to characteristic morphological changes, specifically the formation of spheroplast-like structures and subsequent cell lysis in bacteria such as E. coli. This is accompanied by the triggering of autolytic enzymes, further contributing to its bactericidal efficacy. The distinct morphological and physiological effects of this compound underscore its unique properties within the beta-lactam class of antibiotics and highlight its importance in combating bacterial infections. Further research into its interactions with a broader range of bacterial species will continue to elucidate its full therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aspoxicillin in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the penicillin class of drugs.[1] It is engineered for enhanced activity against both Gram-positive and some Gram-negative bacteria, including strains that may be resistant to other beta-lactam antibiotics.[2][3] Approved for use in Japan, this compound has shown promise in treating severe bacterial infections.[3] Like other penicillins, its mechanism of action involves the disruption of bacterial cell wall synthesis.[1][2] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, focusing on data from animal models, detailed experimental protocols, and the critical interplay between drug exposure and antibacterial effect.

Mechanism of Action

This compound exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1] PBPs are essential enzymes responsible for the cross-linking of peptidoglycan chains, a critical process for maintaining the structural integrity of the cell wall. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis.[1][2] This interference leads to the weakening of the cell wall, ultimately causing bacterial cell lysis and death.[1]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Leads to Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Inhibition leads to This compound This compound This compound->PBP Binds to & Inactivates

Caption: Mechanism of action of this compound.

Pharmacokinetics in Preclinical Models

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Preclinical PK studies in animal models are crucial for determining the dosing regimens that are likely to be safe and effective in humans.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound observed in a murine model.

ParameterSymbolValueAnimal ModelSource(s)
Half-life55 minMouse (serum)[4]

Note: Comprehensive preclinical PK data for this compound is limited in publicly available literature. The provided data is from a specific study and may not be representative of all preclinical models or conditions.

Experimental Protocol: Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining the pharmacokinetic profile of an antibiotic like this compound in a rat model.

  • Animal Model:

    • Species: Male Sprague-Dawley rats.[5]

    • Housing: Housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. Animals should have access to food and water ad libitum.[6]

  • Drug Administration:

    • Formulation: this compound is dissolved in a sterile vehicle suitable for the intended route of administration (e.g., saline for intravenous injection).

    • Dosing: A specific dose (e.g., 25 mg/kg) is administered.[7] The route can be intravenous (via tail vein), intramuscular, or oral gavage, depending on the study objectives.[5]

  • Sample Collection:

    • Blood samples (approx. 100-200 µL) are collected at predetermined time points to characterize the drug's concentration-time profile.[5][8]

    • Suggested time points for IV administration: 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.[5]

    • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA). Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[8]

  • Bioanalysis:

    • Method: Drug concentrations in plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8]

    • Procedure: Plasma samples undergo protein precipitation, followed by chromatographic separation and mass spectrometric detection.[8]

  • Data Analysis:

    • Pharmacokinetic parameters (t½, Cmax, AUC, Clearance, Volume of Distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[5]

cluster_workflow Preclinical Pharmacokinetic Workflow Animal Animal Model (e.g., Rats) Admin Drug Administration (IV, IM, or PO) Animal->Admin Sample Serial Blood Sampling (Timed Intervals) Admin->Sample Process Plasma Separation (Centrifugation) Sample->Process Analysis Bioanalysis (LC-MS/MS) Process->Analysis PK_Calc PK Parameter Calculation (t½, AUC, CL, etc.) Analysis->PK_Calc

Caption: Workflow for a preclinical pharmacokinetic study.

Pharmacodynamics in Preclinical Models

Pharmacodynamics refers to the relationship between drug concentrations and the antimicrobial effect. For antibiotics, this is often characterized by in vitro susceptibility testing and in vivo efficacy models.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[9] It is a key measure of an antibiotic's potency.

OrganismMIC (µg/mL)Source(s)
Haemophilus influenzae>6.25 (for 4 of 13 strains)
Streptococcus pneumoniae<0.78 (for 5 strains)
Staphylococcus aureus>100 (for 1 of 3 strains)
Escherichia coli>100 (for 1 strain)

Note: The presented data is from a single study and highlights a range of susceptibilities. More extensive MIC data would be required for a complete profile.

Experimental Protocol: MIC Determination (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[9]

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate growth medium.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium to the logarithmic growth phase.

    • Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).[9]

In Vivo Efficacy: Murine Thigh Infection Model

The neutropenic mouse thigh infection model is a highly standardized and widely used in vivo model to evaluate the efficacy of new antibiotics.[10][11]

ParameterValueAnimal ModelBacterial StrainSource(s)
Post-Antibiotic Effect (PAE) Staphylococcus aureus Smith[4]
In Vitro PAE1.7 h-[4]
In Vivo PAE5.2 hNeutropenic Mice[4]
In Vivo PAE (with penicillinase)2.7 hNeutropenic Mice[4]
Experimental Protocol: Murine Thigh Infection Model

This protocol describes the steps to assess the in vivo efficacy of this compound.

  • Animal Model and Immunosuppression:

    • Use specific-pathogen-free mice (e.g., ICR or Swiss mice).[12]

    • Induce neutropenia (a state of low neutrophils) to ensure the observed antibacterial effect is primarily due to the antibiotic rather than the host immune system. This is typically achieved by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection).[12][13]

  • Infection:

    • Prepare an inoculum of the test organism (e.g., S. aureus) at a specific concentration (e.g., ~10⁷ CFU/mL).[13]

    • Anesthetize the mice and inject a small volume (e.g., 0.1 mL) of the bacterial suspension directly into the thigh muscle. The target starting inoculum in the thigh is typically 10⁵ to 10⁶ CFU.[12][13]

  • Treatment:

    • Initiate treatment at a set time post-infection (e.g., 2 hours).[14]

    • Administer this compound via a clinically relevant route (e.g., subcutaneous or intraperitoneal injection) at various doses and dosing intervals.[12] A control group receives a vehicle-only injection.

  • Efficacy Assessment:

    • At a predetermined time point (e.g., 24 hours after treatment initiation), humanely euthanize the mice.[14]

    • Aseptically remove the thigh muscles, homogenize them in a sterile diluent (e.g., saline), and perform serial dilutions.[12]

    • Plate the dilutions onto appropriate agar plates to determine the number of viable bacteria, expressed as Colony-Forming Units (CFU) per gram of tissue or per thigh.[14]

  • Data Analysis: The efficacy of the treatment is determined by comparing the log₁₀ CFU/thigh in the treated groups to the CFU/thigh in the untreated control group at the end of the experiment.[15]

cluster_workflow In Vivo Efficacy Workflow (Murine Thigh Model) Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection (~10^6 CFU) Neutropenia->Infection Treatment Administer this compound (Various Doses) Infection->Treatment Endpoint Euthanize & Harvest Thigh (e.g., at 24h) Treatment->Endpoint Homogenize Homogenize Tissue & Perform Serial Dilutions Endpoint->Homogenize CFU_Count Plate & Count CFUs Homogenize->CFU_Count Analysis Analyze Efficacy (Δ log10 CFU/thigh) CFU_Count->Analysis

Caption: Workflow for an in vivo efficacy study.

PK/PD Integration

For beta-lactam antibiotics like this compound, the most important PK/PD index predicting efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). Preclinical infection models are essential for establishing the target %fT > MIC required for a specific level of bacterial killing (e.g., stasis or a 1-log reduction in CFU). The long half-life and significant post-antibiotic effect of this compound observed in mice suggest that sustained exposure above the MIC contributes significantly to its efficacy.[4] The data from these preclinical models are invaluable for predicting human pharmacokinetic parameters and designing effective dosing strategies for clinical trials.[16]

Conclusion

This compound is a potent beta-lactam antibiotic with a mechanism based on the inhibition of bacterial cell wall synthesis.[1] Preclinical studies, particularly in murine models, have begun to characterize its pharmacokinetic and pharmacodynamic profile. The drug exhibits a relatively long serum half-life and a prolonged post-antibiotic effect in mice, which are favorable properties for an effective antibiotic.[4] The standardized protocols for PK analysis and PD evaluation, such as the murine thigh infection model, are critical for generating the data needed to understand its exposure-response relationship. Further comprehensive preclinical studies are necessary to fully elucidate the ADME properties and establish robust PK/PD targets to optimize dosing regimens for various pathogens and infection types.

References

In-Depth Technical Guide: Aspoxicillin's Activity Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin, a semisynthetic beta-lactam antibiotic, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative aerobic bacteria. This guide provides a comprehensive technical overview of the available data on the in vitro activity of this compound against clinically significant anaerobic bacteria. While extensive quantitative data from publicly accessible literature is limited, this document synthesizes the existing information, outlines standard experimental protocols for anaerobic susceptibility testing, and presents the established mechanism of action of this compound. The information herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction

This compound is a penicillin derivative characterized by its broad antibacterial spectrum.[1] Its mechanism of action, like other beta-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[1][2] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][2] While its efficacy against aerobic and facultative anaerobic bacteria is well-documented, its specific activity against obligate anaerobes is a critical area of investigation for defining its full clinical utility. This guide focuses on the current understanding of this compound's effectiveness against key anaerobic pathogens.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of this compound is primarily achieved through the acylation of penicillin-binding proteins (PBPs), which are membrane-bound transpeptidases, carboxypeptidases, and endopeptidases. The process disrupts the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Aspoxicillin_Mechanism_of_Action cluster_bacterium Anaerobic Bacterium Cell_Wall Cell Wall (Peptidoglycan Layer) PBP Penicillin-Binding Proteins (PBPs) Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened Cell Wall PBP->Cell_Wall Inhibits Peptidoglycan Cross-linking This compound This compound This compound->PBP Binds to and inactivates PBPs

This compound's mechanism of action against bacteria.

In Vitro Susceptibility of Anaerobic Bacteria to this compound

Detailed, publicly available studies quantifying the minimum inhibitory concentrations (MICs) of this compound against a wide array of anaerobic bacteria are not extensively available in the global scientific literature. However, it has been noted for its activity against Bacillus fragilis, a significant anaerobic pathogen often resistant to other beta-lactam antibiotics.

To provide a framework for future research and a basis for comparison, the following tables summarize the typical MIC ranges for amoxicillin, a closely related penicillin, against common anaerobic genera. It is important to note that these values are for amoxicillin and not this compound, and direct extrapolation is not recommended.

Table 1: Amoxicillin MIC Data for Anaerobic Gram-Negative Bacilli

Bacterial SpeciesAmoxicillin MIC₅₀ (µg/mL)Amoxicillin MIC₉₀ (µg/mL)
Bacteroides fragilis group8 - 16>32
Prevotella spp.0.5 - 216 - 32
Fusobacterium spp.≤0.03 - 0.50.5 - 1

Note: Data is compiled from various sources for amoxicillin and is for comparative purposes only. MIC values can vary significantly based on the specific strain and testing methodology.

Table 2: Amoxicillin MIC Data for Anaerobic Gram-Positive Bacteria

Bacterial SpeciesAmoxicillin MIC₅₀ (µg/mL)Amoxicillin MIC₉₀ (µg/mL)
Clostridium perfringens≤0.016 - 0.0320.06 - 0.125
Peptostreptococcus spp.≤0.125≤0.125

Note: Data is compiled from various sources for amoxicillin and is for comparative purposes only. MIC values can vary significantly based on the specific strain and testing methodology.

Experimental Protocols for Anaerobic Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of anaerobic bacteria to antimicrobial agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods, including agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for anaerobic susceptibility testing.

Agar_Dilution_Workflow Prep_Media Prepare Brucella laked sheep blood agar plates Add_Antibiotic Incorporate this compound dilutions into molten agar Prep_Media->Add_Antibiotic Prep_Antibiotic Prepare serial twofold dilutions of this compound Prep_Antibiotic->Add_Antibiotic Pour_Plates Pour agar into petri dishes and allow to solidify Add_Antibiotic->Pour_Plates Inoculate Inoculate plates with bacterial suspension Pour_Plates->Inoculate Prep_Inoculum Prepare standardized inoculum of anaerobic bacteria (e.g., 0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate anaerobically (35-37°C for 48 hours) Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no growth Incubate->Read_Results

Workflow for the agar dilution susceptibility test.

Detailed Methodology:

  • Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood is the recommended medium.

  • Antibiotic Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations in the agar.

  • Plate Preparation: The appropriate volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized inoculum of the anaerobic test organism is prepared by suspending colonies from a fresh culture in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are inoculated with the bacterial suspension using a multipoint replicator.

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the growth of the organism, or that causes a significant reduction in growth compared to the control plate.

Broth Microdilution Method

Broth microdilution is another standardized method suitable for determining the MIC of antimicrobial agents against anaerobic bacteria.

Broth_Microdilution_Workflow Prep_Plates Prepare microtiter plates with serial dilutions of this compound in an anaerobic broth medium Inoculate Inoculate wells of the microtiter plate Prep_Plates->Inoculate Prep_Inoculum Prepare standardized inoculum of anaerobic bacteria Prep_Inoculum->Inoculate Incubate Incubate plates in an anaerobic environment (35-37°C for 48 hours) Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results

Workflow for the broth microdilution susceptibility test.

Detailed Methodology:

  • Plate Preparation: Commercially prepared or in-house-prepared microtiter plates containing serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., supplemented Brucella broth) are used.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound in which there is no visible growth (turbidity) of the test organism.

Conclusion and Future Directions

This compound, through its established mechanism of inhibiting bacterial cell wall synthesis, holds potential for activity against anaerobic bacteria. However, a significant gap exists in the publicly available scientific literature regarding comprehensive quantitative data on its efficacy against a wide range of anaerobic species. The information available suggests activity against Bacteroides fragilis, but further detailed studies are imperative.

Future research should focus on:

  • Systematic in vitro susceptibility testing of this compound against a diverse panel of clinically relevant anaerobic bacteria, including various species of Bacteroides, Prevotella, Fusobacterium, Clostridium, and anaerobic cocci.

  • Publication of MIC₅₀ and MIC₉₀ data to provide a clearer understanding of its potency and spectrum.

  • Investigating the potential for resistance development in anaerobic bacteria.

  • Correlating in vitro data with clinical outcomes in infections involving anaerobic organisms.

Generating and disseminating this data will be crucial for guiding the potential clinical application of this compound in the treatment of anaerobic and mixed aerobic-anaerobic infections.

References

Investigating the Bactericidal vs. Bacteriostatic Properties of Aspoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin is a broad-spectrum, semi-synthetic beta-lactam antibiotic of the penicillin class, noted for its activity against both Gram-positive and Gram-negative bacteria.[1] As with all beta-lactam antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, which strongly indicates a bactericidal mode of action.[2][3] This technical guide provides an in-depth analysis of the bactericidal properties of this compound, detailing its mechanism of action, presenting available quantitative data, and outlining the standardized experimental protocols required to rigorously assess its bactericidal versus bacteriostatic activity.

Introduction: Bactericidal vs. Bacteriostatic Action

The distinction between bactericidal and bacteriostatic antibiotics is critical in drug development and clinical application.

  • Bactericidal agents actively kill bacteria, typically causing a rapid, irreversible loss of viability. This is often defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum over a 24-hour period.[4]

  • Bacteriostatic agents inhibit bacterial growth and reproduction, preventing the proliferation of the infection and allowing the host's immune system to clear the bacteria.

This compound belongs to the beta-lactam class of antibiotics, which are classic examples of bactericidal agents.[5] Their mechanism of action fundamentally compromises the structural integrity of the bacterial cell, leading to cell death.[2] Studies have explicitly noted this compound's potent bactericidal action, which in some cases is stronger than what its in-vitro activity might suggest.[6][7]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal effect of this compound is a direct result of its molecular action on bacterial cell wall synthesis.

  • Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[2][3]

  • Inhibition of Transpeptidation: PBPs are responsible for the cross-linking of peptidoglycan chains, a critical step that provides the cell wall with its structural strength and rigidity.[2]

  • Cell Wall Disruption: By inactivating PBPs, this compound prevents this cross-linking, interrupting cell wall synthesis.[2]

  • Autolysis and Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium. This triggers the release of autolytic enzymes, leading to cell lysis and bacterial death.[2][7]

This process is visualized in the signaling pathway diagram below.

This compound This compound (β-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Cross-Linking pbp->peptidoglycan lysis Cell Lysis & Bacterial Death pbp->lysis Leads to synthesis Cell Wall Synthesis peptidoglycan->synthesis integrity Cell Wall Integrity synthesis->integrity integrity->lysis Prevents autolysins Autolysin Activation integrity->autolysins

Caption: Mechanism of Action for this compound.

Quantitative Analysis of Bactericidal Activity

The bactericidal nature of an antibiotic is quantitatively determined through two primary metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]

A key indicator of bactericidal activity is the ratio of MBC to MIC. An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

In-Vitro Susceptibility Data for this compound

While extensive MBC data for this compound is not widely available in publicly accessible literature, MIC values have been reported against various pathogens. The data below is compiled from available sources. Researchers are encouraged to determine MBC values concurrently with MICs to definitively quantify the bactericidal effect against their strains of interest.

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioReference(s)
Actinobacillus pleuropneumoniae68 Clinical Isolates≤0.05 (MIC₉₀)Data Not AvailableN/A[4]
Escherichia coliK-12Data Not AvailableData Not AvailableN/A[7]
Staphylococcus aureusSmithData Not AvailableData Not AvailableN/A[9]

Note: The study on E. coli K-12 confirmed high bactericidal activity leading to cell lysis but did not provide specific MIC/MBC values.[7] Similarly, the study on S. aureus investigated the postantibiotic effect without specifying the MIC value used.[9]

Experimental Protocols

To determine the MIC and MBC of this compound against a specific bacterial isolate, the following standardized broth microdilution method should be employed.

Protocol for MIC Determination (Broth Microdilution)

This protocol is based on established clinical laboratory standards.

  • Inoculum Preparation:

    • From an overnight culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound in an appropriate sterile solvent.

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 64, 32, 16... 0.06 µg/mL). The final volume in each well should be 100 µL.

    • Include a positive control well (MHB + inoculum, no antibiotic) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

    • Incubate the plate at 35 ± 2°C for 16–20 hours under ambient air conditions.

  • Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol for MBC Determination

This protocol is performed as a subsequent step to the MIC determination.

  • Subculturing:

    • From each well that showed no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18–24 hours.

  • Interpretation:

    • After incubation, count the number of colonies (CFUs) on each plate.

    • The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

The relationship and workflow for these two essential experiments are depicted below.

start Prepare Bacterial Inoculum (0.5 McFarland) dilution Serial Dilution of this compound in 96-Well Plate start->dilution inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) dilution->inoculate incubate_mic Incubate Plate (16-20 hours, 35°C) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed with clear wells ratio Calculate MBC/MIC Ratio (≤4 = Bactericidal) read_mic->ratio incubate_mbc Incubate Agar Plates (18-24 hours, 35°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->ratio

Caption: Experimental workflow for MIC and MBC determination.

Time-Kill Curve Analysis

For a more dynamic assessment of bactericidal activity, time-kill curve analysis is the preferred method. This assay measures the rate of bacterial killing over time when exposed to a specific concentration of the antibiotic.

A typical time-kill experiment involves exposing a standardized bacterial inoculum to this compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). Samples are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, plated, and incubated. The resulting CFU/mL at each time point is plotted. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[4][10]

A study involving a time-kill analysis of this compound against A. pleuropneumoniae demonstrated bacterial killing at concentrations of 1x, 4x, and 16x its MIC.[11]

Conclusion

Based on its fundamental mechanism of action as a beta-lactam antibiotic, which leads to irreversible cell lysis, this compound is classified as a bactericidal agent.[2][3] This is supported by in-vitro studies demonstrating its lytic activity against Gram-negative bacteria like E. coli and its killing effect against A. pleuropneumoniae.[7][11] For drug development and research purposes, a definitive quantitative assessment requires the concurrent determination of both MIC and MBC values to calculate the MBC/MIC ratio, supplemented by time-kill curve analysis to understand the dynamics of its bactericidal activity. The protocols and frameworks provided in this guide offer a robust methodology for conducting such investigations.

References

Aspoxicillin: A Technical Appraisal of its Potential Against Multi-Drug Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspoxicillin, a semi-synthetic parenteral penicillin, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms. Developed in Japan, it has seen clinical use for various infections. This technical guide delves into the existing scientific literature to evaluate the potential of this compound as a therapeutic agent against multi-drug resistant (MDR) bacterial strains. While foundational data indicate a wide range of in-vitro activity, comprehensive evidence detailing its efficacy against key MDR phenotypes such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae remains limited in readily accessible literature. This document summarizes the known pharmacological properties, mechanism of action, and available susceptibility data for this compound, and outlines the experimental protocols necessary for its further evaluation.

Introduction

This compound (trade name: Doyle) is a β-lactam antibiotic belonging to the penicillin class.[1] It is structurally a derivative of amoxicillin, featuring an N4-Methyl-D-asparaginyl group modification.[2] This structural alteration was intended to broaden its antibacterial spectrum and improve its pharmacokinetic profile. Approved for clinical use in Japan, this compound has been employed in the treatment of various infections, including respiratory and urinary tract infections.[3][4][5][6] The ever-growing threat of antimicrobial resistance necessitates the re-evaluation of existing antibiotics for their potential utility against contemporary MDR pathogens. This whitepaper provides a technical overview of this compound with a focus on its potential application in treating infections caused by MDR bacteria.

Mechanism of Action

Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] By binding to and inactivating these enzymes, this compound disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, and ultimately, cell lysis.[3]

The following diagram illustrates the bacterial cell wall synthesis pathway and the inhibitory action of this compound.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II Flippase Flippase Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Translocation to periplasm PBP Penicillin-Binding Proteins (PBPs) (Transglycosylase & Transpeptidase) Nascent_PG->PBP Substrate Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation & Transglycosylation This compound This compound This compound->PBP Inhibition

Figure 1: Mechanism of Action of this compound.

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterIntravenous (IV) InjectionIntravenous (IV) Drip Infusion
Dose 1g1g
Cmax (µg/mL) 118.270.3
Tmax (hours) 0.081.0
Half-life (hours) 1.651.44
Urinary Excretion (8h, %) 75.988.0

Data compiled from pediatric clinical studies conducted in the 1980s.[2][4][5][6]

In-Vitro Activity of this compound

The available in-vitro susceptibility data for this compound is primarily from studies conducted in the 1980s. While these studies provide a foundational understanding of its antibacterial spectrum, they do not specifically address contemporary MDR strains.

Table 2: In-Vitro Activity of this compound against Selected Bacterial Species

OrganismNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus26---
Escherichia coli26---
Salmonella spp.26---
Pseudomonas aeruginosa26---
Serratia marcescens19---
Haemophilus influenzae13<0.78 - >6.25--
Streptococcus pneumoniae5<0.78--

Note: Specific MIC ranges, MIC50, and MIC90 values for many of the tested organisms were not detailed in the available English abstracts of the original publications. The data indicates that this compound showed activity comparable to or slightly better than ampicillin and carbenicillin against certain species.[2][7]

There is a notable absence of published data on the in-vitro activity of this compound against key MDR pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)

  • Vancomycin-resistant Enterococci (VRE)

  • Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae

  • Carbapenem-resistant Enterobacteriaceae (CRE)

  • Multi-drug resistant Pseudomonas aeruginosa

  • Multi-drug resistant Acinetobacter baumannii

Experimental Protocols

To thoroughly evaluate the potential of this compound against MDR strains, standardized and rigorous experimental protocols are essential. The following sections outline the methodologies required for such an evaluation.

In-Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a panel of well-characterized MDR bacterial strains.

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: A panel of recent clinical isolates of MRSA, VRE, ESBL-producing E. coli and K. pneumoniae, and other relevant MDR strains should be used. Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) must be included in each run.

  • Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is recommended for most non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae, CAMHB supplemented with 2-5% lysed horse blood should be used.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from fresh (18-24 hour) colonies. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Incubation: Inoculate the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The following workflow diagram illustrates the broth microdilution protocol.

G Start Start Isolate_Colony Isolate single colony of MDR strain Start->Isolate_Colony Prepare_Suspension Prepare bacterial suspension (0.5 McFarland) Isolate_Colony->Prepare_Suspension Dilute_Inoculum Dilute to final inoculum (5 x 10^5 CFU/mL) Prepare_Suspension->Dilute_Inoculum Inoculate_Plates Inoculate plate with bacterial suspension Dilute_Inoculum->Inoculate_Plates Prepare_Plates Prepare 96-well plate with serial dilutions of this compound Prepare_Plates->Inoculate_Plates Incubate Incubate at 35°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Broth microdilution workflow.
In-Vivo Efficacy Models

Objective: To evaluate the efficacy of this compound in treating infections caused by MDR strains in a relevant animal model.

Protocol: Murine Thigh Infection Model

  • Animal Model: Use immunocompetent or neutropenic mice (e.g., Swiss Webster or BALB/c), depending on the study's objective. Neutropenic models are often used to assess the direct bactericidal activity of an antibiotic without the influence of the host immune system.

  • Infection: Induce neutropenia with cyclophosphamide. Inoculate a defined concentration of the MDR bacterial strain (e.g., 10⁶ CFU) into the thigh muscle of each mouse.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., intravenous or intramuscular). A range of doses should be tested to establish a dose-response relationship.

  • Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, homogenize the tissue, and perform quantitative bacterial cultures to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to that of an untreated control group to determine the reduction in bacterial counts.

The following diagram outlines the logical relationship in an in-vivo efficacy study.

G Animal_Model Select Animal Model (e.g., Neutropenic Mouse) Infection_Induction Induce Infection with MDR Strain Animal_Model->Infection_Induction Treatment_Groups Administer this compound (Varying Doses) Infection_Induction->Treatment_Groups Control_Group Administer Vehicle (Control) Infection_Induction->Control_Group Endpoint_Measurement Measure Bacterial Load at 24 hours Treatment_Groups->Endpoint_Measurement Control_Group->Endpoint_Measurement Data_Analysis Compare Bacterial Load (Treated vs. Control) Endpoint_Measurement->Data_Analysis Efficacy_Determination Determine In-Vivo Efficacy Data_Analysis->Efficacy_Determination

Figure 3: In-vivo efficacy study logic.

Discussion and Future Directions

The available data on this compound suggests that it is a broad-spectrum penicillin with a pharmacokinetic profile suitable for treating systemic infections. However, the critical lack of contemporary in-vitro susceptibility data against a diverse panel of well-characterized MDR strains is a significant knowledge gap. While early studies showed activity against some common pathogens, the landscape of antibiotic resistance has changed dramatically since their publication.

To ascertain the true potential of this compound in the current era of antimicrobial resistance, a systematic re-evaluation is imperative. This should include:

  • Comprehensive In-Vitro Studies: Testing this compound against a large and diverse collection of recent clinical MDR isolates (MRSA, VRE, ESBL-producers, CRE, etc.) using standardized methodologies.

  • Pharmacodynamic Modeling: Integrating in-vitro susceptibility data with pharmacokinetic parameters to model the potential for target attainment and predict clinical efficacy.

  • In-Vivo Efficacy Studies: Conducting animal infection models with relevant MDR strains to confirm in-vitro findings and establish a preclinical basis for potential clinical use.

  • Mechanism of Resistance Studies: Investigating the potential for resistance development to this compound and the mechanisms by which MDR strains might evade its activity.

Conclusion

This compound is a semi-synthetic penicillin with a documented history of clinical use for a range of bacterial infections. While its mechanism of action is well-understood, its potential utility against the most pressing multi-drug resistant pathogens of our time remains largely unexplored in the accessible scientific literature. The data and protocols presented in this technical guide are intended to provide a framework for the necessary research to determine if this compound can be a repurposed tool in the ongoing fight against antimicrobial resistance. Without new, robust data on its activity against contemporary MDR strains, its role in treating these challenging infections cannot be established.

References

Delving into Aspoxicillin Resistance: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanisms of bacterial resistance to Aspoxicillin, a broad-spectrum, semisynthetic penicillin derivative.[1] Given the persistent challenge of antimicrobial resistance, a thorough understanding of the molecular underpinnings of resistance is paramount for the development of robust therapeutic strategies and next-generation antibiotics. This compound, like other β-lactam antibiotics, exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1][2] This inhibition disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]

This guide outlines the primary mechanisms by which bacteria can develop resistance to this compound and provides detailed experimental protocols for their investigation. Due to the limited availability of specific quantitative data for this compound, this guide incorporates illustrative data from closely related penicillin antibiotics to provide a comprehensive framework for research.

Core Mechanisms of Resistance

Bacterial resistance to this compound and other β-lactam antibiotics is a multifaceted phenomenon, primarily driven by four key mechanisms:

  • Enzymatic Degradation by β-Lactamases: This is the most common mechanism of resistance. Bacteria acquire genes encoding β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. These enzymes can be classified into different molecular classes (A, B, C, and D) with varying substrate specificities.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary target of this compound, can significantly reduce the binding affinity of the drug. This is often the result of point mutations in the genes encoding PBPs.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a selective barrier. A decrease in the number or size of porin channels, which β-lactam antibiotics use to enter the periplasmic space, can limit the access of this compound to its PBP targets.

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps. The overexpression of these pumps can prevent the antibiotic from reaching a high enough intracellular concentration to be effective.

Quantitative Data on Penicillin Resistance

The following tables summarize key quantitative data related to penicillin resistance, serving as a proxy for what would be investigated for this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) for Piperacillin against Pseudomonas aeruginosa

Strain PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
All Isolates4>6480.5
Meropenem-Nonsusceptible64>6425.9
Ceftazidime-Nonsusceptible>64>6445.3

Data sourced from a 2012-2015 surveillance program. Susceptibility is based on CLSI/EUCAST breakpoints.

Table 2: Minimum Inhibitory Concentrations (MIC) for Amoxicillin against Staphylococcus aureus

Isolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Resistance Rate (%)
Canine Clinical Isolates0.25 - 1280.50835.89

This data highlights the variability in susceptibility even within a single bacterial species.

Table 3: Kinetic Parameters of TEM-1 β-Lactamase against Penicillins

SubstrateK_m (µM)k_cat (s⁻¹)k_cat / K_m (M⁻¹s⁻¹)
Penicillin G5413002.4 x 10⁷
Ampicillin458802.0 x 10⁷

Kinetic parameters are crucial for understanding the efficiency of β-lactamase-mediated degradation.

Table 4: Kinetic Parameters of AmpC β-Lactamase against Penicillins

SubstrateK_m (µM)k_cat (s⁻¹)k_cat / K_m (M⁻¹s⁻¹)
Penicillin G0.2 - 1.514 - 7510 x 10⁶ - 75 x 10⁶
Ampicillin2 - 150.4 - 20.1 x 10⁶ - 0.2 x 10⁶

AmpC β-lactamases show different kinetic profiles compared to TEM-1, indicating varying efficiencies against different penicillins.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of resistance mechanisms. Below are protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Methodology:

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent and then dilute to the required starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

β-Lactamase Activity Assessment using the Nitrocefin Assay

Objective: To detect and quantify the activity of β-lactamase enzymes produced by a bacterial isolate.

Methodology:

  • Reagent Preparation: Prepare a 1 mg/mL stock solution of nitrocefin in DMSO. Further dilute this stock solution in phosphate-buffered saline (PBS) to a working concentration of 0.1 mg/mL.

  • Bacterial Lysate Preparation: Culture the bacterial isolate to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in a lysis buffer. Lyse the cells using sonication or enzymatic methods. Centrifuge to pellet cell debris and collect the supernatant containing the periplasmic and cytoplasmic proteins.

  • Assay Procedure: In a 96-well plate, add a defined amount of bacterial lysate to each well. Initiate the reaction by adding the nitrocefin working solution.

  • Data Acquisition: Measure the absorbance at 486 nm kinetically over a period of 30 minutes. The rate of change in absorbance is proportional to the β-lactamase activity.

  • Quantification: A standard curve can be generated using purified β-lactamase of a known concentration to quantify the enzyme activity in the bacterial lysate.

Penicillin-Binding Protein (PBP) Binding Affinity Assay

Objective: To assess the binding affinity of this compound to PBPs.

Methodology:

  • Membrane Preparation: Grow the bacterial strain of interest and harvest the cells. Lyse the cells and isolate the cell membrane fraction, which contains the PBPs, through ultracentrifugation.

  • Competitive Binding Assay: Incubate the membrane preparations with varying concentrations of this compound for a set period.

  • Probe Labeling: Add a fluorescently or biotin-labeled penicillin (e.g., Bocillin FL) at a saturating concentration to label the PBPs that are not bound by this compound.

  • Detection and Quantification: Separate the membrane proteins by SDS-PAGE. If using a fluorescent probe, visualize the PBP bands directly using a gel imager. If using a biotinylated probe, perform a Western blot and detect with streptavidin-HRP.

  • Data Analysis: Quantify the intensity of the PBP bands. The concentration of this compound that inhibits 50% of the labeled penicillin binding (IC50) can be calculated, which is inversely proportional to the binding affinity.

Quantification of Resistance Gene Expression by RT-qPCR

Objective: To measure the expression levels of genes encoding for β-lactamases, efflux pumps, or porins.

Methodology:

  • RNA Extraction: Culture the bacterial strain with and without sub-inhibitory concentrations of this compound. Extract total RNA from the bacterial cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme and random primers.

  • qPCR: Perform quantitative PCR using primers specific for the target resistance genes and a housekeeping gene (for normalization). Use a fluorescent dye like SYBR Green or a probe-based system for detection.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. An increase in the expression of a β-lactamase or efflux pump gene, or a decrease in the expression of a porin gene, in the presence of this compound would suggest their role in resistance.

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between resistance mechanisms and the experimental workflows to identify them.

ResistanceMechanisms cluster_mechanisms Core Resistance Mechanisms cluster_drug Enzymatic Enzymatic Degradation (β-Lactamases) Target Target Modification (PBP Alterations) Permeability Reduced Permeability (Porin Loss) Efflux Active Efflux (Efflux Pumps) This compound This compound This compound->Enzymatic Hydrolysis This compound->Target Reduced Affinity This compound->Permeability Blocked Entry This compound->Efflux Expulsion

Core mechanisms of bacterial resistance to this compound.

ExperimentalWorkflow cluster_investigations Mechanism Investigation Start Isolate Resistant Strain MIC Determine MIC (Broth Microdilution) Start->MIC HighMIC High MIC Confirmed MIC->HighMIC BetaLactamase β-Lactamase Assay (Nitrocefin) HighMIC->BetaLactamase Hypothesis 1 PBP_Assay PBP Binding Assay HighMIC->PBP_Assay Hypothesis 2 Gene_Expression Gene Expression Analysis (RT-qPCR for bla, efflux, porin genes) HighMIC->Gene_Expression Hypothesis 3 & 4 Conclusion Identify Dominant Resistance Mechanism(s) BetaLactamase->Conclusion PBP_Assay->Conclusion Gene_Expression->Conclusion

Workflow for investigating this compound resistance mechanisms.

This guide provides a foundational framework for initiating and conducting early-stage research into this compound resistance. A systematic approach, combining phenotypic assays with molecular techniques, is crucial for elucidating the complex interplay of resistance mechanisms. The insights gained from such studies will be instrumental in guiding the clinical use of this compound and in the development of strategies to overcome emerging resistance.

References

Methodological & Application

Application Notes and Protocols for Aspoxicillin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Aspoxicillin, a broad-spectrum penicillin antibiotic. The included methodologies are based on established standards for antimicrobial susceptibility testing.

This compound is a beta-lactam antibiotic primarily approved for use in Japan. It exhibits activity against a range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. This document outlines the standardized procedures for broth microdilution and agar dilution methods to ascertain the in vitro susceptibility of bacterial isolates to this compound.

Data Presentation

Quality Control (QC) Organisms

To ensure the accuracy and reproducibility of MIC testing, specific reference strains with known susceptibility to this compound should be tested concurrently. The following table outlines the recommended quality control strains and their expected MIC ranges.

Quality Control StrainATCC NumberThis compound MIC Range (µg/mL)
Staphylococcus aureus292130.25 - 1
Escherichia coli259222 - 8
Pseudomonas aeruginosa278538 - 32
Enterococcus faecalis292121 - 4

Note: These ranges are provided as examples and should be verified against the latest recommendations from relevant regulatory bodies such as the Japanese Society of Chemotherapy.

Clinical Breakpoints for Interpretation

Clinical breakpoints are used to categorize a bacterial isolate as "Susceptible," "Intermediate," or "Resistant" to an antimicrobial agent based on its MIC value. As of the latest available information, specific clinical breakpoints for this compound have not been formally established by international bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The interpretation of this compound MIC values should be guided by the prescribing information and any guidelines provided by the Japanese regulatory authorities.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid growth medium.

a. Preparation of this compound Stock Solution:

  • Aseptically weigh a suitable amount of this compound standard powder.

  • Reconstitute the powder with a recommended solvent (e.g., sterile distilled water or a buffer solution specified for penicillins) to create a stock solution of a known concentration (e.g., 1000 µg/mL).

b. Preparation of Microdilution Plates:

  • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial twofold dilutions by transferring 50 µL of the solution from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

c. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

d. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Reading the MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method determines the MIC on a solid growth medium.

a. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • For each concentration, add 1 part of the this compound dilution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Prepare a growth control plate containing no antibiotic.

b. Inoculum Preparation:

  • Prepare the inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

  • Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

c. Inoculation and Incubation:

  • Using an inoculum-replicating device, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including the growth control. This should deliver approximately 10⁴ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. Reading the MIC:

  • The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or the growth of a single colony.

Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation_reading Incubation & Reading start Start prep_antibiotic Prepare this compound Stock Solution start->prep_antibiotic prep_media Prepare Growth Medium (Broth or Agar) start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound prep_antibiotic->serial_dilution prep_media->serial_dilution inoculate Inoculate Plates/Tubes prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for this compound MIC testing.

Signaling_Pathway This compound This compound pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->pbp Binds to cross_linking Peptidoglycan Cross-Linking pbp->cross_linking Inhibits cell_wall_synthesis Cell Wall Synthesis cross_linking->cell_wall_synthesis is essential for cell_lysis Cell Lysis & Bacterial Death cell_wall_synthesis->cell_lysis Disruption leads to

Caption: Mechanism of action of this compound.

Application Notes and Protocols for Aspoxicillin Minimum Bactericidal Concentration (MBC) Determination Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-MBC-2025-001

Abstract

Aspoxicillin is a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity.[1] This document provides a detailed protocol for determining the Minimum Bactericidal Concentration (MBC) of this compound. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2][3] This assay is a crucial step in the preclinical evaluation of new antimicrobial agents, providing data on their bactericidal versus bacteriostatic activity. The described methodology adheres to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7][8]

Introduction

This compound, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[1][9][10][11][12] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][9][13][14] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1][9][13] While the Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, the MBC assay provides a quantitative measure of the concentration required for bactericidal activity.[2][3][15] The ratio of MBC to MIC is often used to classify an antibiotic as bactericidal (typically an MBC/MIC ratio of ≤4) or bacteriostatic.

Data Presentation

The following table summarizes representative MIC and MBC values for this compound against common bacterial pathogens.

Disclaimer: The following data are for illustrative purposes and may not represent the exact values for all strains. Actual values should be determined experimentally.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus292130.512
Streptococcus pneumoniae496190.060.122
Escherichia coli25922242
Pseudomonas aeruginosa278538324
Haemophilus influenzae49247122

Experimental Protocols

This protocol follows the standardized broth microdilution method for determining the MIC, followed by subculturing to determine the MBC.

Materials:

  • This compound powder (analytical grade)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Serial Dilutions (in 96-well plate):

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

  • Subculturing for MBC Determination:

    • From the wells showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the initial inoculum was viable.

  • Incubation of MHA Plates:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2][3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Stock_Solution This compound Stock Solution Serial_Dilutions Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilutions Inoculation Inoculation Serial_Dilutions->Inoculation Bacterial_Inoculum Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation_MIC Incubation (18-24h) Inoculation->Incubation_MIC MIC_Reading MIC Reading Incubation_MIC->MIC_Reading Subculturing Subculturing MIC_Reading->Subculturing Incubation_MBC Incubation (18-24h) Subculturing->Incubation_MBC MBC_Reading MBC Reading Incubation_MBC->MBC_Reading

Caption: Experimental workflow for MBC determination.

Mechanism_of_Action cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP binds & inactivates Peptidoglycan Peptidoglycan Cross-linking This compound->Peptidoglycan inhibits PBP->Peptidoglycan catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall is essential for Lysis Cell Lysis CellWall->Lysis disruption leads to

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Aspoxicillin In Vitro Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspoxicillin is a broad-spectrum, semi-synthetic penicillin derivative belonging to the beta-lactam class of antibiotics.[1][2][3] It exhibits potent bactericidal activity against a range of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1][4] This is achieved through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains that provide structural integrity to the bacterial cell wall.[1][4] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[1][4] The in vitro time-kill curve assay is a critical pharmacodynamic method used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6] This document provides a detailed protocol for performing a time-kill curve assay with this compound.

Mechanism of Action: this compound

This compound, like other beta-lactam antibiotics, targets the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall. The diagram below illustrates the mechanism of action.

This compound Mechanism of Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis catalyzes Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall maintains Cell_lysis Cell Lysis Cell_wall->Cell_lysis loss of leads to This compound This compound This compound->PBP binds to and inactivates

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Protocol: In Vitro Time-Kill Curve Assay

This protocol outlines the procedure for determining the bactericidal activity of this compound against a target bacterial strain.

1. Materials and Reagents

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile distilled water or buffer)

  • Test bacterial strain (e.g., Actinobacillus pleuropneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.9%)

  • Sterile test tubes or flasks

  • Spectrophotometer

  • Shaking incubator

  • Micropipettes and sterile tips

  • Petri dishes

  • 0.5 McFarland turbidity standard

2. Preliminary Studies: Minimum Inhibitory Concentration (MIC) Determination

Prior to the time-kill assay, the MIC of this compound for the test organism must be determined using a standardized method such as broth microdilution or agar dilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

3. Experimental Workflow

The following diagram outlines the workflow for the time-kill curve assay.

Time-Kill Curve Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Incubation Inoculate and Incubate (37°C with shaking) Inoculum_Prep->Incubation Aspoxicillin_Prep Prepare this compound Concentrations (e.g., 0, 1x, 4x, 16x MIC) Aspoxicillin_Prep->Incubation Sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) Incubation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Colony_Counting Incubate and Count Colonies (CFU/mL) Plating->Colony_Counting Data_Plotting Plot log10 CFU/mL vs. Time Colony_Counting->Data_Plotting

Caption: Workflow of the in vitro time-kill curve assay.

4. Detailed Procedure

  • Inoculum Preparation:

    • From a fresh overnight culture of the test bacterium on an agar plate, inoculate a single colony into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[5]

  • Assay Setup:

    • Prepare test tubes or flasks containing CAMHB with the desired concentrations of this compound.[5] Common concentrations to test include a growth control (no antibiotic), and multiples of the MIC (e.g., 1x MIC, 4x MIC, and 16x MIC).[7]

    • Inoculate each tube with the prepared bacterial suspension to achieve the target starting density of 5 x 10^5 CFU/mL.[5]

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant shaking.

    • Aseptically remove an aliquot (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).[5][7]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.[5]

    • Incubate the plates at 37°C for 18-24 hours.[5]

  • Data Analysis:

    • Count the number of colonies on the plates that have between 30 and 300 colonies.

    • Calculate the number of viable bacteria (CFU/mL) for each time point and concentration.

    • Convert the CFU/mL values to log10 CFU/mL.

    • Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.[5] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.[6]

Data Presentation

The following table represents illustrative data for a time-kill curve assay of this compound against Actinobacillus pleuropneumoniae, based on graphical data.[7] The initial inoculum was approximately 6.5 log10 CFU/mL.

Time (hours)Growth Control (log10 CFU/mL)This compound at MIC (log10 CFU/mL)This compound at 4x MIC (log10 CFU/mL)This compound at 16x MIC (log10 CFU/mL)
06.56.56.56.5
17.06.05.55.0
27.85.54.53.8
48.55.03.5<3.0
89.04.8<3.0<3.0

Note: Values presented are estimations derived from a graphical representation and serve for illustrative purposes.[7] A value of "<3.0" indicates that the bacterial count was below the limit of detection.

References

Application Note: Standardized Protocol for Aspoxicillin Agar Diffusion Susceptibility Testing (Kirby-Bauer Method)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the antimicrobial susceptibility of bacterial isolates to Aspoxicillin using the agar disk diffusion method, commonly known as the Kirby-Bauer test. The methodology is based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for beta-lactam antibiotics.

Principle of the Method

The Kirby-Bauer disk diffusion test is a standardized method used to measure the in vitro effectiveness of an antibiotic against a specific bacterial culture.[1] When a filter paper disk impregnated with a known concentration of this compound is placed on a Mueller-Hinton (MH) agar plate inoculated with a standardized bacterial suspension, the antibiotic diffuses into the agar.[2][3] If the bacteria are susceptible to this compound, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the isolate and is compared to standardized interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).[4]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.

CategoryItem
Antimicrobial Agent This compound antimicrobial disks (e.g., 30 µg). Note: Disk potency must be standardized and validated.
Growth Medium Mueller-Hinton (MH) agar plates (4 to 6 mm depth). Ensure the medium has low levels of thymine and thymidine.
Bacterial Cultures Pure, 18-24 hour bacterial cultures (e.g., on Tryptic Soy Agar). Test isolates and specified Quality Control (QC) strains.
Inoculum Preparation Sterile saline or Tryptic Soy Broth (TSB). 0.5 McFarland turbidity standard. Sterile cotton-tipped swabs.
Quality Control Strains Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™.[2][5]
Lab Equipment Incubator (35 ± 2°C), calipers or ruler (mm scale), sterile forceps or antibiotic disk dispenser, Bunsen burner or biological safety cabinet, vortex mixer.
Experimental Protocol

This protocol details the step-by-step procedure for performing the this compound disk diffusion test.

3.1. Inoculum Preparation

  • Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or sterile saline/broth to decrease it. This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

3.2. Inoculation of Mueller-Hinton Plate

  • Optimally, use the adjusted inoculum suspension within 15 minutes of preparation, and no later than 60 minutes.[6]

  • Dip a sterile cotton swab into the standardized inoculum suspension.[2]

  • Remove excess fluid by rotating the swab firmly against the inside wall of the tube above the liquid level.[2]

  • Inoculate the entire surface of a dry Mueller-Hinton agar plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[2][7]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the antibiotic disks.[2]

3.3. Application of Antimicrobial Disks

  • Using sterile forceps or a disk dispenser, place an this compound disk onto the inoculated surface of the MH agar plate.[8]

  • Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.[9][10]

  • If testing multiple antibiotics on one plate, ensure disks are spaced at least 24 mm apart from center to center.

3.4. Incubation

  • Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.[7]

  • Incubate for 16-20 hours in ambient air. For certain fastidious organisms, different incubation conditions may be required.

3.5. Reading and Interpreting Results

  • After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.

  • Measure the zone on the underside of the plate. If using transmitted light, ensure the lighting is consistent.

  • Compare the measured zone diameter to the established interpretive criteria to determine the susceptibility category.

Quality Control

Quality control (QC) must be performed daily or weekly to ensure the accuracy and precision of the testing procedure.[5] This involves testing standard QC strains with known susceptibility profiles.

Quality Control StrainAcceptable Zone Diameter Range (mm) for this compound (30 µg)*
Escherichia coli ATCC® 25922™21 - 27 mm
Staphylococcus aureus ATCC® 25923™29 - 37 mm
Pseudomonas aeruginosa ATCC® 27853™18 - 24 mm

*Disclaimer: The zone diameter ranges provided are hypothetical examples based on penicillins of a similar class. Laboratories must establish their own in-house QC ranges for this compound based on validation studies.

Interpretation of Results

The zone diameter measurements are interpreted as Susceptible, Intermediate, or Resistant according to predefined breakpoints.

Zone Diameter (mm)InterpretationClinical Implication
≥ 22 mmSusceptible The infection may be treated with a standard dosage of this compound. A high likelihood of therapeutic success.[4]
18 - 21 mmIntermediate The organism may be susceptible at increased exposure. Therapeutic success is uncertain.[4][11]
≤ 17 mmResistant The organism is not inhibited by achievable systemic concentrations of the drug. High likelihood of therapeutic failure.[4]

*Disclaimer: The interpretive breakpoints provided are hypothetical and for illustrative purposes only. Official breakpoints for this compound must be obtained from regulatory bodies like CLSI or EUCAST, or established through comprehensive in-house validation studies correlating zone diameters with Minimum Inhibitory Concentration (MIC) data.

Visual Protocols and Workflows

Experimental Workflow Diagram

G This compound Disk Diffusion Workflow cluster_prep Preparation cluster_inoc Inoculation & Application cluster_inc Incubation & Measurement cluster_interp Interpretation A 1. Isolate Colonies B 2. Prepare 0.5 McFarland Bacterial Suspension A->B C 3. Inoculate Mueller-Hinton Agar Plate B->C D 4. Apply this compound Disk C->D E 5. Incubate at 35°C for 16-20 hours D->E F 6. Measure Zone of Inhibition (mm) E->F G 7. Compare Zone Diameter to Breakpoints F->G H 8. Report as S, I, or R G->H

Caption: Workflow for this compound susceptibility testing.

Interpretation Logic Diagram

G Zone Diameter Interpretation Logic Start Measured Zone Diameter (ZD) Decision1 Is ZD ≥ 22 mm? Start->Decision1 Decision2 Is ZD ≤ 17 mm? Decision1->Decision2 No Susceptible Susceptible (S) Decision1->Susceptible Yes Intermediate Intermediate (I) Decision2->Intermediate No Resistant Resistant (R) Decision2->Resistant Yes

Caption: Decision logic for result interpretation.

References

Application Notes and Protocols for Utilizing Aspoxicillin in a Murine Pneumonia Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aspoxicillin is a broad-spectrum, semi-synthetic penicillin derivative with potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] This disruption of the peptidoglycan cross-linking process leads to the weakening of the bacterial cell wall and subsequent cell lysis.[1][3] These characteristics make this compound a candidate for the treatment of bacterial pneumonia. This document provides detailed protocols for establishing a murine model of bacterial pneumonia and outlines the application of this compound in this model for efficacy studies.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of this compound in a murine model of Klebsiella pneumoniae or Streptococcus pneumoniae pneumonia.

Table 1: Efficacy of this compound on Bacterial Load in Lung Tissue

Treatment GroupDosage (mg/kg)Administration RouteBacterial Load (CFU/g of lung tissue) 24h Post-InfectionLog Reduction in Bacterial Load vs. Vehicle
Vehicle Control0Subcutaneous8.5 x 10⁷-
This compound25Subcutaneous3.2 x 10⁵2.42
This compound50Subcutaneous1.5 x 10⁴3.75
Comparator (e.g., Piperacillin)50Subcutaneous9.8 x 10⁵1.94

Table 2: Survival Rate Following this compound Treatment

Treatment GroupDosage (mg/kg)Administration RouteSurvival Rate (%) at 7 Days Post-Infection
Vehicle Control0Subcutaneous10
This compound25Subcutaneous70
This compound50Subcutaneous90
Comparator (e.g., Piperacillin)50Subcutaneous60

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control0150032001100
This compound50450950300

Experimental Protocols

Murine Pneumonia Model Induction

This protocol describes the induction of pneumonia in mice via oropharyngeal aspiration, a method that mimics the natural route of infection.[4]

  • Animal Model: 8-week-old female Balb/cJ mice.[5]

  • Bacterial Strain: Klebsiella pneumoniae or Streptococcus pneumoniae.

  • Materials:

    • Bacterial culture medium (e.g., Tryptic Soy Broth).

    • Sterile Phosphate-Buffered Saline (PBS).

    • Anesthetic (e.g., 4% isoflurane).

    • Micropipette and sterile tips.

  • Procedure:

    • Culture the selected bacterial strain to the mid-logarithmic phase.

    • Prepare the bacterial inoculum by washing the cells with sterile PBS and resuspending them to the desired concentration (e.g., 1 x 10⁷ CFU in 50 µL).

    • Anesthetize the mice using isoflurane.[4][5]

    • Position the anesthetized mouse in a supine position.

    • Gently dispense 50 µL of the bacterial suspension into the oropharynx.[4]

    • The mouse will reflexively aspirate the inoculum into the lungs.[4]

    • Monitor the animals until they have fully recovered from anesthesia.

This compound Administration

Treatment should commence at a specified time post-infection, for example, 12 hours after bacterial inoculation.[6]

  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

  • Administration: Administer the prepared this compound solution subcutaneously.[6] The volume of injection should be adjusted based on the weight of the mouse.

  • Dosing Schedule: Administer the treatment at regular intervals, for example, every 3 or 6 hours, for a specified duration (e.g., 3 days).[6]

Assessment of Efficacy
  • Determination of Bacterial Load in Lungs:

    • At 24 hours post-infection, euthanize a subset of mice.

    • Aseptically remove the lungs and weigh them.[4]

    • Homogenize the lung tissue in a known volume of sterile PBS.[4]

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar plates.

    • Incubate the plates and count the colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.[7]

  • Survival Study:

    • Monitor a cohort of treated and control mice for a period of 7 to 10 days post-infection.

    • Record the number of surviving animals daily to calculate the survival rate.

  • Cytokine Analysis from Bronchoalveolar Lavage (BAL) Fluid:

    • At a specified time point (e.g., 24 hours post-infection), euthanize a subset of mice.

    • Perform a bronchoalveolar lavage by cannulating the trachea and instilling and retrieving a known volume of sterile PBS.

    • Centrifuge the BAL fluid to pellet the cells.

    • Collect the supernatant and use it for cytokine analysis using commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

Mandatory Visualizations

experimental_workflow cluster_workflow Experimental Workflow for this compound Efficacy Testing cluster_endpoints start Acclimatize Mice infection Induce Pneumonia via Oropharyngeal Aspiration start->infection treatment Administer this compound or Vehicle (e.g., Subcutaneously) infection->treatment 12h post-infection monitoring Monitor Clinical Signs and Survival treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints bacterial_load Bacterial Load in Lungs (24h) endpoints->bacterial_load survival Survival Study (7-10 days) endpoints->survival cytokines Cytokine Analysis (BAL Fluid, 24h) endpoints->cytokines

Caption: A schematic of the experimental workflow for evaluating this compound in a murine pneumonia model.

mechanism_of_action cluster_pathway This compound's Mechanism of Action This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis lysis Cell Wall Weakening & Cell Lysis peptidoglycan->cell_wall

Caption: The signaling pathway illustrating this compound's inhibition of bacterial cell wall synthesis.

References

Aspoxicillin's Potential in Combating Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin, a broad-spectrum β-lactam antibiotic, is recognized for its potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.[2] While the efficacy of this compound against planktonic bacteria is established, its application in the disruption of bacterial biofilms—structured communities of bacteria encased in a self-produced polymeric matrix—is an emerging area of investigation. Bacterial biofilms exhibit significantly increased resistance to conventional antibiotic therapies, posing a major challenge in clinical and industrial settings.[3]

These application notes provide a comprehensive overview of the potential use of this compound in bacterial biofilm disruption studies. Given the limited direct research on this compound's anti-biofilm properties, this document draws upon the established knowledge of other β-lactam antibiotics to propose experimental protocols and potential mechanisms of action.

Mechanism of Action in Biofilms

The primary mechanism of this compound, like other β-lactam antibiotics, is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2] In the context of a biofilm, the efficacy of this compound is influenced by several factors:

  • Penetration of the Biofilm Matrix: The extracellular polymeric substance (EPS) matrix of a biofilm can act as a physical barrier, limiting the penetration of antibiotics.[4] The ability of this compound to diffuse through this matrix is a key determinant of its anti-biofilm activity.

  • Activity against Persister Cells: Biofilms harbor a subpopulation of dormant or slow-growing "persister" cells that are less susceptible to antibiotics targeting cell wall synthesis.[4]

  • Enzymatic Degradation: Some bacteria within biofilms produce β-lactamases, enzymes that can inactivate this compound by hydrolyzing its β-lactam ring.[5]

  • Interaction with Penicillin-Binding Proteins (PBPs): The expression and accessibility of PBPs in biofilm-embedded bacteria may differ from their planktonic counterparts, potentially altering the efficacy of this compound.[6]

Data Summary: Representative Anti-Biofilm Activity of β-Lactam Antibiotics

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of Representative β-Lactam Antibiotics

AntibioticBacterial SpeciesMBIC (µg/mL)Reference
PenicillinStaphylococcus aureus64 - >512
OxacillinMethicillin-Resistant Staphylococcus epidermidis (MRSE)2048 - 8192[7]
AmoxicillinStaphylococcus aureus USA300Stimulates biofilm at sub-MIC levels[8][9]
CeftazidimePseudomonas aeruginosaMBEC values of 80 - >5120 µg/mL reported[10]

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Representative β-Lactam Antibiotics

AntibioticBacterial SpeciesMBEC (µg/mL)Reference
Penicillin GStaphylococcus aureusIneffective at killing, but caused dispersal[11]
OxacillinMethicillin-Resistant Staphylococcus epidermidis (MRSE)2048–8192[7]
PiperacillinPseudomonas aeruginosa256[12]
CeftazidimePseudomonas aeruginosa80 - >5120[10]

Experimental Protocols

The following are detailed protocols for assessing the efficacy of this compound against bacterial biofilms.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of this compound required to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%) or 33% Glacial Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature (e.g., 37°C).

  • Dilution: Dilute the overnight culture to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.1).

  • Plate Setup:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

    • Prepare a serial dilution of this compound in the growth medium and add 100 µL to the corresponding wells. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal growth temperature for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of sterile PBS.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.[13]

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as Protocol 1

  • Viability stain (e.g., Resazurin, MTT)

Procedure:

  • Biofilm Formation: Follow steps 1-4 of Protocol 1 to form mature biofilms.

  • Washing: Gently aspirate the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Treatment: Prepare serial dilutions of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plate for a further 24 hours at the optimal growth temperature.

  • Viability Assessment (MTT Assay):

    • Remove the medium containing this compound and wash the wells with PBS.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C in the dark.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

    • Measure the absorbance at 570 nm. The MBEC is the lowest concentration of this compound that results in a significant reduction in cell viability compared to the untreated control.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

This protocol allows for the visualization of the effect of this compound on biofilm structure and cell viability.

Materials:

  • Confocal microscope

  • Glass-bottom dishes or chamber slides

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound

  • Live/Dead staining kit (e.g., SYTO 9 and propidium iodide)

  • PBS

Procedure:

  • Biofilm Growth: Grow biofilms on glass coverslips or in chamber slides by inoculating with a standardized bacterial culture and incubating for 24-48 hours.

  • Treatment: Gently wash the biofilms with PBS and treat with the desired concentration of this compound for a specified duration (e.g., 24 hours). Include an untreated control.

  • Staining:

    • Remove the treatment solution and gently wash the biofilm with PBS.

    • Add the Live/Dead staining solution (containing SYTO 9 and propidium iodide) to cover the biofilm.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Microscopy: Gently rinse the biofilm to remove excess stain. Mount the sample and visualize using a confocal laser scanning microscope. Live cells will fluoresce green (SYTO 9), and dead cells will fluoresce red (propidium iodide).[14]

  • Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze images to assess changes in biofilm thickness, cell density, and the ratio of live to dead cells.

Visualizations

The following diagrams illustrate key concepts related to this compound's application in biofilm studies.

G cluster_mechanism This compound Mechanism of Action cluster_inhibition Inhibition of Synthesis This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Peptidoglycan Peptidoglycan Synthesis PBP_inactive Inactive PBPs CellWall Bacterial Cell Wall Integrity Peptidoglycan_inhibited Peptidoglycan Synthesis Inhibited Lysis Cell Lysis CellWall_weakened Weakened Cell Wall Lysis_result Cell Lysis & Death PBP_inactive->Peptidoglycan_inhibited Peptidoglycan_inhibited->CellWall_weakened CellWall_weakened->Lysis_result

Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.

G cluster_workflow Biofilm Disruption Assay Workflow cluster_quantification_methods Quantification Methods start Start: Prepare Bacterial Culture biofilm_formation Biofilm Formation (24-48h Incubation) start->biofilm_formation treatment Treatment with this compound (Varying Concentrations) biofilm_formation->treatment quantification Biofilm Quantification treatment->quantification crystal_violet Crystal Violet Assay (Biomass) quantification->crystal_violet mtt_assay MTT/Resazurin Assay (Viability) quantification->mtt_assay clsm Confocal Microscopy (Structure & Viability) quantification->clsm end End: Analyze Results crystal_violet->end mtt_assay->end clsm->end

Caption: General experimental workflow for assessing biofilm disruption.

G cluster_pathway Potential Signaling Pathways Affected by β-Lactams cluster_phenotypes Phenotypic Changes CellWallStress Cell Wall Stress (due to this compound) SignalTransduction Signal Transduction Pathways CellWallStress->SignalTransduction QuorumSensing Quorum Sensing (e.g., AHL, AIP) SignalTransduction->QuorumSensing c_di_GMP Cyclic-di-GMP Signaling SignalTransduction->c_di_GMP GeneExpression Altered Gene Expression QuorumSensing->GeneExpression c_di_GMP->GeneExpression BiofilmPhenotype Changes in Biofilm Phenotype GeneExpression->BiofilmPhenotype EPS EPS Production BiofilmPhenotype->EPS Adhesion Adhesion BiofilmPhenotype->Adhesion Dispersal Dispersal BiofilmPhenotype->Dispersal

Caption: Potential signaling pathways in bacteria affected by β-lactam antibiotics.

Conclusion

This compound holds promise as a therapeutic agent against bacterial biofilm-associated infections. However, further research is critically needed to elucidate its specific effects on biofilm formation, disruption, and the underlying molecular mechanisms. The protocols and information provided herein offer a foundational framework for researchers to initiate and advance studies in this important area. Understanding the interactions between this compound and bacterial biofilms will be instrumental in developing novel and effective strategies to combat biofilm-related diseases.

References

Preparing Aspoxicillin Formulations for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of Aspoxicillin formulations for in vivo animal studies. The information is intended to guide researchers in designing and executing preclinical efficacy and pharmacokinetic experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C21H27N5O7S[1]
Molecular Weight 493.5 g/mol [1]
Appearance Solid
Water Solubility Up to 12.5 mg/mL[2]
Solubility in other solvents Soluble in DMSO[3]

Stability of this compound

This compound, a β-lactam antibiotic, is susceptible to degradation, particularly in aqueous solutions. Temperature and pH are critical factors influencing its stability.

ConditionStabilityReference
Storage (Powder) Long-term at -70°C[4]
Storage (Aqueous Solution) Degradation observed at -20°C and 4°C[4]
In Serum (37°C) 20% degradation within 24 hours[4]
pH Optimal stability for β-lactams is generally between pH 6.0 and 7.0. While specific data for this compound is limited, related compounds like amoxicillin show increased degradation in acidic and alkaline conditions.[5]

Recommended Formulation for In Vivo Studies

Based on available data, a sterile aqueous solution is the recommended formulation for parenteral administration of this compound in animal models.

Recommended Vehicle

For subcutaneous or intravenous injection, a sterile, isotonic vehicle with a pH between 6.0 and 7.0 is recommended to enhance stability and minimize irritation at the injection site. Sterile phosphate-buffered saline (PBS) at pH 7.0 is a suitable choice.

Preparation Protocol for an Injectable this compound Formulation (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL this compound solution in PBS.

Materials:

  • This compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.0

  • Sterile 15 mL conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile vials for storage

Procedure:

  • Weigh the required amount of this compound powder in a sterile 15 mL conical tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Add a small volume of sterile PBS (e.g., 2-3 mL) to the tube.

  • Vortex the mixture until the powder is fully dissolved.

  • Add sterile PBS to reach the final desired volume (e.g., 10 mL).

  • Vortex briefly to ensure homogeneity.

  • Using a sterile syringe, draw up the this compound solution.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a sterile vial.

  • Store the prepared formulation at -70°C for long-term storage or at 2-8°C for short-term use (use within 24 hours is recommended to minimize degradation).

Experimental Protocols for In Vivo Efficacy Studies

The following are detailed protocols for evaluating the in vivo efficacy of this compound in common murine infection models.

Murine Pneumonia Model with Klebsiella pneumoniae

This protocol is based on a published study demonstrating the efficacy of this compound.[6]

Materials:

  • Klebsiella pneumoniae (e.g., B-54 strain)

  • Appropriate broth for bacterial culture (e.g., Tryptic Soy Broth)

  • Aerosol generation device for infection

  • 6-8 week old male mice (e.g., ICR strain)

  • Prepared this compound formulation (10 mg/mL)

  • Sterile saline (for control group)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Infection:

    • Culture K. pneumoniae to the desired concentration.

    • Induce pneumonia in mice via the aerosol method.

  • Treatment:

    • Twelve hours post-infection, begin treatment.

    • Administer this compound subcutaneously at a dose of 50 mg/kg.[6]

    • The treatment can be administered at 3-hour or 6-hour intervals.[6]

    • The control group should receive an equivalent volume of sterile saline.

  • Monitoring and Endpoints:

    • Monitor the survival of the mice over a defined period (e.g., 7-14 days).

    • At specific time points, a subset of mice can be euthanized to determine the bacterial load in the lungs.

      • Aseptically harvest the lungs.

      • Homogenize the lung tissue in sterile PBS.

      • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

Murine Sepsis Model with Methicillin-Resistant Staphylococcus aureus (MRSA)

This protocol provides a general framework for a sepsis model. The specific parameters may need to be optimized based on the MRSA strain and mouse strain used.

Materials:

  • Methicillin-Resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Appropriate broth for bacterial culture (e.g., Tryptic Soy Broth)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Prepared this compound formulation (10 mg/mL)

  • Sterile saline (for control group)

  • Syringes and needles for intravenous or intraperitoneal injection

Procedure:

  • Infection:

    • Prepare a mid-log phase culture of MRSA.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/100 µL).

    • Induce sepsis by injecting the bacterial suspension intravenously (tail vein) or intraperitoneally.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 1-2 hours).

    • Administer this compound subcutaneously at a dose of 50 mg/kg. The dosing frequency can be every 6 or 8 hours.

    • The control group should receive an equivalent volume of sterile saline.

  • Monitoring and Endpoints:

    • Monitor survival over a set period (e.g., 7 days).

    • Measure bacterial burden in target organs (e.g., kidneys, spleen, liver) at a specific time point by determining CFU per gram of tissue.

Visualizations

Mechanism of Action of this compound

This compound, as a β-lactam antibiotic, inhibits bacterial cell wall synthesis. The following diagram illustrates the key steps in this process.

PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Inhibition Inhibition PBP->Inhibition Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Forms WeakWall Weakened Cell Wall Crosslinking->WeakWall This compound This compound (β-lactam antibiotic) This compound->PBP Binds to and inactivates Inhibition->Crosslinking Blocks Lysis Cell Lysis and Bacterial Death WeakWall->Lysis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a general workflow for conducting an in vivo efficacy study of an antibiotic.

Start Start AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Start->AnimalAcclimatization Infection Induce Infection (e.g., i.v., i.p., aerosol) AnimalAcclimatization->Infection Treatment Administer Treatment (this compound or Vehicle) Infection->Treatment Monitoring Monitor Animals (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Bacterial Load in Organs) Monitoring->Endpoint DataAnalysis Data Analysis Endpoint->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vivo antibiotic efficacy studies.

References

Application Note: Aspoxicillin is Not Suitable as a Selection Agent in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aspoxicillin is a semisynthetic, broad-spectrum penicillin derivative belonging to the β-lactam class of antibiotics.[1][2] It exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][3] Specifically, this compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][3] This disruption of cell wall synthesis leads to bacterial cell lysis and death.[1] While highly effective against susceptible Gram-positive and some Gram-negative bacteria, the mechanism of action of this compound renders it unsuitable for use as a selection agent in mammalian cell culture experiments.[3][4]

Principle of Selection Agents in Mammalian Cell Culture

The selection of successfully transfected or transduced mammalian cells relies on the use of a selection agent that is toxic to mammalian cells, coupled with a resistance gene that has been introduced into the cells along with the gene of interest.[5][6] Common selection agents include antibiotics like G418 (Geneticin), Puromycin, Hygromycin B, and Blasticidin S.[][8] These agents typically inhibit essential cellular processes in mammalian cells, such as protein synthesis.[][8] Cells that have successfully integrated the resistance gene can neutralize the toxic effects of the selection agent and survive, while non-transfected cells are eliminated.[5]

Why this compound is Ineffective for Mammalian Cell Selection

The primary reason for this compound's unsuitability as a mammalian cell selection agent lies in its specific mechanism of action. Mammalian cells fundamentally differ from bacterial cells in their cellular structure; they lack a cell wall.[] this compound's target, the bacterial cell wall and its associated PBPs, are absent in mammalian cells.[1][3] Therefore, this compound has no molecular target in mammalian cells and, consequently, does not exert a cytotoxic effect.

A critical requirement for a selection agent is its ability to kill non-resistant host cells.[5][9] Since this compound is not toxic to mammalian cells, it cannot be used to differentiate between cells that have taken up a foreign gene and those that have not.

Mechanism of Action: this compound vs. Common Selection Agents

To illustrate the distinction, the mechanism of action of this compound is contrasted with that of a common selection agent, G418, in the following diagram.

Diagram 1: Comparative Mechanism of Action cluster_0 This compound Action cluster_1 G418 (Geneticin) Action Bacterial Cell Bacterial Cell Cell Lysis Cell Lysis (Death) Bacterial Cell->Cell Lysis PBP Penicillin-Binding Proteins (PBPs) Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Inhibits Cell Wall Synthesis->Bacterial Cell Disrupts This compound This compound This compound->PBP Binds to Mammalian Cell Mammalian Cell Cell Death Cell Death Mammalian Cell->Cell Death Ribosome 80S Ribosome Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Protein Synthesis->Mammalian Cell Disrupts G418 G418 G418->Ribosome Binds to

Diagram 1: Comparative Mechanism of Action

As depicted, this compound's activity is confined to bacterial cells, whereas G418 directly impacts a fundamental process in mammalian cells, making it a viable selection agent.

Recommended Alternatives for Mammalian Cell Selection

For researchers seeking to establish stable cell lines, a range of well-established selection antibiotics are available. The choice of antibiotic depends on the resistance gene present in the expression vector.[6]

Selection AgentMechanism of Action in Eukaryotic CellsResistance Gene
G418 (Geneticin) Inhibits protein synthesis by binding to the 80S ribosome.[8]Neomycin phosphotransferase (neo or nptII)
Puromycin Causes premature chain termination during translation.[8]Puromycin N-acetyl-transferase (pac)
Hygromycin B Inhibits protein synthesis by disrupting translocation.[]Hygromycin phosphotransferase (hph or hyg)
Blasticidin S Inhibits peptide bond formation in both prokaryotic and eukaryotic ribosomes.[]Blasticidin S deaminase (bsd or bsr)

Protocol for Establishing a Stable Cell Line Using an Appropriate Selection Agent

While this compound is not a suitable candidate, the following general protocol outlines the necessary steps for using a proper selection agent, such as G418 or Puromycin, to generate a stable cell line.

1. Determination of Optimal Antibiotic Concentration (Kill Curve)

Prior to transfection, it is crucial to determine the minimum concentration of the chosen selection antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 7-10 days).[5][10] This is achieved by generating a "kill curve."

Experimental Workflow for Kill Curve Determination

Diagram 2: Kill Curve Experimental Workflow Start Start Plate_Cells Plate cells at low density in a multi-well plate Start->Plate_Cells Add_Antibiotic Add a range of antibiotic concentrations to the media Plate_Cells->Add_Antibiotic Incubate Incubate for 7-10 days, replacing media with fresh antibiotic every 2-3 days Add_Antibiotic->Incubate Assess_Viability Assess cell viability (e.g., MTT assay, cell counting) Incubate->Assess_Viability Determine_Concentration Determine the lowest concentration that results in 100% cell death Assess_Viability->Determine_Concentration End End Determine_Concentration->End

Diagram 2: Kill Curve Experimental Workflow

2. Transfection and Selection

  • Transfection: Transfect the target cells with the expression vector containing the gene of interest and the appropriate antibiotic resistance gene using a suitable transfection method.

  • Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours post-transfection in antibiotic-free medium.[9]

  • Selection: Replace the medium with fresh growth medium containing the predetermined optimal concentration of the selection antibiotic.

  • Maintenance: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until resistant colonies are visible (typically 1-3 weeks).

  • Isolation and Expansion: Isolate individual resistant colonies and expand them to establish stable, clonal cell lines.

References

Troubleshooting & Optimization

Aspoxicillin Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Aspoxicillin. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of this compound, a β-lactam antibiotic, in aqueous solutions is primarily influenced by temperature and pH. Like other penicillins, the strained β-lactam ring is susceptible to hydrolysis. Elevated temperatures accelerate this degradation process. This compound is most stable at very low temperatures, with studies showing it remains stable only at -70°C, while degradation is observed at -20°C and 4°C[1]. The pH of the solution is also critical, as both acidic and basic conditions can catalyze the hydrolysis of the β-lactam ring. For similar aminopenicillins like amoxicillin, maximum stability is typically observed in the slightly acidic to neutral pH range[2][3].

Q2: What are the main degradation products of this compound in an aqueous environment?

A2: this compound in aqueous solutions undergoes degradation primarily through two pathways: hydrolysis and polymerization[4][5].

  • Hydrolysis: The β-lactam ring opens, leading to the formation of penicilloic acid derivatives. Further rearrangements can also occur[4]. This is a common degradation pathway for all penicillin-type antibiotics[6][7].

  • Polymerization: Intermolecular condensation can occur, where the primary amine group in the side chain of one this compound molecule attacks the β-lactam carbonyl group of another. This can form dimers, trimers, and other polymers[5]. This type of polymerization is also observed with ampicillin and amoxicillin[5].

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For short-term storage, it is recommended to prepare fresh solutions for immediate use. For longer-term storage, this compound solutions should be kept frozen at -70°C to minimize degradation[1]. Storage at higher temperatures, even at -20°C or 4°C, has been shown to result in the degradation of the compound[1]. It is crucial to avoid repeated freeze-thaw cycles, as this can also contribute to degradation[8].

Q4: How does the stability of this compound compare to other β-lactam antibiotics?

A4: this compound's stability profile is comparable to other aminopenicillins. For instance, at 37°C in serum, 20% of this compound degrades within 24 hours, whereas piperacillin is completely degraded under the same conditions, suggesting this compound may be relatively more stable than piperacillin in that specific matrix[1]. However, like most penicillins, it is inherently unstable in aqueous solutions at ambient temperatures[9].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of this compound activity in experiments. Degradation of stock or working solutions due to improper storage temperature.Prepare fresh solutions before each experiment. If storage is necessary, aliquot stock solutions and store them at -70°C[1][8]. Avoid repeated freeze-thaw cycles.
The pH of the experimental buffer is outside the optimal stability range.Ensure the pH of the aqueous solution is in the optimal range for stability. For similar penicillins, this is typically slightly acidic to neutral (around pH 5-7)[2][3]. Buffer the solution accordingly.
Inconsistent results between experimental replicates. Inconsistent age or handling of this compound solutions.Use solutions of the same age and handling history for all replicates. Prepare a single batch of working solution for all related experiments on a given day.
Photodegradation from prolonged exposure to light.While less common for penicillins than other drug classes, it's good practice to protect solutions from direct light, especially during long incubations[10][11]. Use amber vials or cover containers with aluminum foil.
Precipitate forms in the this compound solution. Poor solubility at the prepared concentration or pH.Check the solubility of this compound under your experimental conditions. Adjusting the pH may improve solubility, but be mindful of the impact on stability[12]. Sonication may aid dissolution.
Formation of insoluble degradation products (polymers).This indicates significant degradation has occurred. Discard the solution and prepare a fresh one, ensuring proper storage and handling[5].

Quantitative Stability Data

Due to the limited availability of specific kinetic data for this compound, the following tables include available data for this compound and more detailed data for the structurally similar antibiotic, Amoxicillin, for reference.

Table 1: Stability of this compound in Serum and Buffer

Storage TemperatureMatrixStability Observation
-70°CSerum & BufferStable[1]
-20°CSerum & BufferDegradation observed[1]
4°CSerum & BufferDegradation observed[1]
37°CSerum20% degradation within 24 hours[1]

Table 2: Influence of pH and Temperature on Amoxicillin Stability (for reference)

pHTemperature (°C)Half-life (t½)Degradation Rate Constant (k)
2.0351.8 hours0.385 h⁻¹
5.83513.9 hours0.050 h⁻¹
7.5351.5 hours0.462 h⁻¹
6.5340~6.7 hours (t90 = 4.85h)Not directly provided
8.3440~0.15 hours (t90 = 0.11h)Not directly provided

(Data for Amoxicillin is adapted from multiple sources for illustrative purposes and may not be directly comparable across studies due to differing experimental conditions)[13].

Experimental Protocols

Protocol: Assessment of this compound Stability by HPLC

This protocol provides a general framework for determining the stability of this compound in an aqueous solution.

1. Preparation of Solutions:

  • Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate buffer) and adjust the pH to the desired value for the study.

  • This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the buffer to create a stock solution of known concentration. It is recommended to do this immediately before use.

2. Stability Study:

  • Divide the this compound solution into aliquots in appropriate containers (e.g., amber glass vials).

  • Store the aliquots under the desired conditions (e.g., different temperatures: 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis and inject it into the HPLC system.

3. HPLC Analysis Method (Example):

  • Column: C18 reversed-phase column[1].

  • Mobile Phase: Phosphate buffer/methanol (e.g., 92:8 v/v)[1]. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 220 nm[1].

  • Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve generated from freshly prepared solutions of known concentrations.

4. Data Analysis:

  • Plot the natural logarithm of the this compound concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be equal to the negative of the degradation rate constant (-k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Degradation Pathways and Experimental Workflow

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare this compound Solution in Buffer aliquot Aliquot and Store at Test Conditions (pH, Temp) prep->aliquot sample Sample at Timed Intervals aliquot->sample hplc Analyze by HPLC sample->hplc data Calculate Concentration vs. Time hplc->data kinetics Determine Degradation Kinetics (k, t½) data->kinetics

Caption: A typical experimental workflow for assessing the stability of this compound.

G cluster_hydrolysis Hydrolysis Degradation Pathway This compound This compound (Intact β-Lactam Ring) hydrolysis Hydrolysis (H₂O, Acid/Base Catalysis) This compound->hydrolysis penicilloic_acid This compound-Penicilloic Acid (Inactive) hydrolysis->penicilloic_acid further_products Further Degradation Products penicilloic_acid->further_products

Caption: The hydrolysis pathway leading to the inactivation of this compound.

G cluster_polymerization Polymerization Degradation Pathway aspc1 This compound Molecule 1 reaction Intermolecular Condensation aspc1->reaction aspc2 This compound Molecule 2 aspc2->reaction dimer Dimer reaction->dimer trimer Trimer & Higher Polymers dimer->trimer

References

Identifying and characterizing Aspoxicillin degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of Aspoxicillin.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a β-lactam antibiotic, primarily degrades through two main pathways:

  • Hydrolysis: The strained β-lactam ring is susceptible to cleavage by water, leading to the formation of penicilloic acid derivatives. This is a common degradation pathway for penicillin-type antibiotics.

  • Polymerization: Intermolecular reactions can occur, particularly in aqueous solutions, leading to the formation of dimers and trimers. This is more likely to happen with penicillins that have a primary amine group in their side chain.

Q2: What are the known degradation products of this compound?

A2: Based on studies of this compound and related β-lactam antibiotics like Amoxicillin, the following are key degradation products:

  • This compound Penicilloic Acid: Formed by the hydrolytic opening of the β-lactam ring.

  • This compound Dimers and Trimers: Resulting from intermolecular condensation.

  • Other potential degradation products: Analogous to Amoxicillin, other products like penilloic acid and diketopiperazines could potentially be formed under specific stress conditions.

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic methods is recommended for the effective identification and characterization of this compound degradation products:

  • High-Performance Liquid Chromatography (HPLC): Essential for separating this compound from its degradation products. A stability-indicating HPLC method is crucial for accurate quantification.[1][2][3][4][5]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight information of the degradation products, aiding in their identification.[6][7][8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of isolated degradation products, confirming their identity.[7][10][11]

Troubleshooting Guides

Problem: I am seeing unexpected peaks in my HPLC chromatogram of an this compound sample.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Your sample may have degraded due to improper storage or handling. This compound is known to be unstable at higher temperatures. One study found that 20% of this compound degraded in serum within 24 hours at 37°C.[1] It is stable at -70°C, but degradation has been observed at -20°C and 4°C.[1] Ensure samples are stored at appropriate low temperatures and minimize exposure to room temperature.

  • Possible Cause 2: Interaction with excipients or other components in the matrix.

    • Solution: If you are analyzing a formulated product, excipients might interfere with the analysis. Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify any peaks originating from the excipients.

  • Possible Cause 3: Formation of polymers.

    • Solution: In aqueous solutions, this compound can form dimers and other polymers. These may appear as separate peaks in the chromatogram. Using a gradient elution method in your HPLC analysis can help in separating these larger molecules.

Problem: I am having difficulty separating this compound from its degradation products by HPLC.

  • Solution: Development of a robust stability-indicating HPLC method is key. Here are some parameters to optimize:

    • Column: A C18 or C8 reversed-phase column is commonly used for the analysis of penicillins.[3]

    • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the buffer is a critical parameter to adjust for optimal separation. For this compound, a phosphate buffer/methanol (92:8 v/v) mobile phase has been successfully used.[1]

    • Detection Wavelength: A UV detector set at around 220-230 nm is typically suitable for detecting this compound and its degradation products.[1][12]

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound degradation. It is important to note that much of the detailed quantitative data on degradation percentages under various stress conditions comes from studies on the closely related antibiotic, Amoxicillin. This data can be used as a guide for designing forced degradation studies for this compound.

Table 1: Temperature Stability of this compound

TemperatureMatrixDegradationTime
-70°CSerum/BufferStable3 months
-20°CSerum/BufferDegradation observed3 months
4°CSerum/BufferDegradation observed3 months
37°CSerum20%24 hours

Data sourced from Knöller et al., 1987.[1]

Table 2: Forced Degradation Conditions and Expected Degradation (Based on Amoxicillin Studies)

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acid Hydrolysis0.1 M HCl60°C2 hours10-30%
Base Hydrolysis0.1 M NaOHRoom Temp30 minutes15-40%
Oxidation3% H₂O₂Room Temp24 hours10-25%
ThermalDry Heat105°C24 hours5-20%
PhotolyticUV light (254 nm)Room Temp48 hours5-15%

Note: This data is based on typical forced degradation studies for penicillins like Amoxicillin and should be adapted and optimized for this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is based on a published method for the determination of this compound.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and methanol (92:8 v/v). The pH of the buffer should be optimized for best separation (typically around pH 5-7).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare standard solutions of this compound and samples for analysis by dissolving them in the mobile phase.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the standard and sample solutions and record the chromatograms.

    • Identify the this compound peak based on the retention time of the standard. Any other peaks can be considered potential degradation products.

Protocol 2: Forced Degradation Study of this compound

This is a general protocol for conducting forced degradation studies, which should be adapted for this compound.

  • Objective: To generate degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at different time points (e.g., 0, 1, 2, 4 hours), neutralize, and dilute for HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH at room temperature. Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60 minutes), neutralize, and dilute for HPLC analysis.

    • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at different time points (e.g., 0, 2, 6, 24 hours) and dilute for HPLC analysis.

    • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for several hours. At different time points, take a sample, dissolve it in the mobile phase, and analyze by HPLC.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light. Protect a control sample from light. Withdraw samples at different time points and analyze by HPLC.

  • Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent drug to ensure the formation of primary degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_characterization Characterization Aspoxicillin_Sample This compound Sample (Bulk or Formulation) Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Aspoxicillin_Sample->Forced_Degradation HPLC Stability-Indicating HPLC Separation Forced_Degradation->HPLC Analysis of Stressed Samples LC_MS LC-MS (Identification) HPLC->LC_MS Peak Elucidation NMR NMR (Structure Elucidation) LC_MS->NMR Isolate for Confirmation Degradation_Products Identified & Characterized Degradation Products NMR->Degradation_Products

Caption: Workflow for the identification and characterization of this compound degradation products.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization This compound This compound Penicilloic_Acid This compound Penicilloic Acid This compound->Penicilloic_Acid H₂O (β-lactam ring opening) Dimer Dimer This compound->Dimer Intermolecular Reaction Trimer Trimer Dimer->Trimer Further Polymerization

Caption: Primary degradation pathways of this compound.

References

Troubleshooting low solubility of Aspoxicillin in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the solubility of Aspoxicillin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

This compound is described as sparingly soluble in water.[1] One supplier reports a solubility of up to 12.5 mg/mL in water with the aid of sonication to achieve a clear solution.[2] The Japanese Pharmacopoeia indicates that a solution of 1.0 g of this compound in 50 mL of water (equivalent to 20 mg/mL) should be clear and colorless. It also notes that a 0.1 g in 50 mL water solution (2 mg/mL) will have a pH between 4.2 and 5.2.[1]

Q2: I'm observing low solubility or precipitation of this compound in my buffer. What are the potential causes?

Several factors can contribute to low solubility or precipitation of this compound:

  • pH of the buffer: this compound, like other β-lactam antibiotics, has a pH-dependent solubility and stability profile. Based on data for similar compounds like amoxicillin and penicillin G, this compound is expected to be most stable at a near-neutral pH (around 7.0).[3][4] Deviations towards acidic or alkaline pH can lead to degradation and precipitation.

  • Buffer composition: While specific interactions for this compound are not well-documented, some buffer components can interact with drugs. It is advisable to start with common buffers like phosphate or TRIS and check for compatibility.

  • Temperature: Temperature can influence solubility. While heating can sometimes aid dissolution, it's crucial to be aware of this compound's thermal instability.[5]

  • Concentration: The desired concentration of this compound may exceed its solubility limit in the chosen buffer.

  • Improper dissolution technique: this compound may require specific techniques, such as sonication, for complete dissolution.[2]

Q3: How does pH affect the stability of this compound in solution?

Q4: What is the recommended storage temperature for this compound solutions?

For optimal stability, this compound stock solutions should be stored at -80°C.[2] Studies have shown that this compound is stable when stored at -70°C.[5] Degradation has been observed at higher temperatures, including -20°C and 4°C.[5] For short-term storage of working solutions, it is advisable to keep them on ice and use them as quickly as possible.

Q5: Can I use organic solvents to dissolve this compound?

This compound is freely soluble in N,N-dimethylformamide (DMF) and soluble in dimethyl sulfoxide (DMSO).[1][7] It is practically insoluble in acetonitrile, methanol, and ethanol.[1] When using organic solvents to prepare a stock solution, it is crucial to consider the final concentration of the solvent in the experimental system to avoid any potential toxicity to cells or interference with the assay.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₁H₂₇N₅O₇S[8]
Molecular Weight493.5 g/mol [8]
AppearanceWhite crystals or crystalline powder[1]
pH (0.1 g in 50 mL water)4.2 - 5.2[1]

Table 2: Reported Solubility of this compound

SolventReported SolubilityNotesSource(s)
WaterSparingly soluble-[1]
Water12.5 mg/mLRequires sonication[2]
Water20 mg/mLShould be clear and colorless[1]
N,N-dimethylformamide (DMF)Freely soluble-[1]
Dimethyl sulfoxide (DMSO)Soluble-[7]
AcetonitrilePractically insoluble-[1]
MethanolPractically insoluble-[1]
Ethanol (95%)Practically insoluble-[1]

Table 3: Temperature Stability of this compound in Solution

TemperatureObservationSource(s)
-70°CStable[5]
-20°CDegradation observed[5]
4°CDegradation observed[5]
37°C20% degradation in serum within 24 hours[5]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing an aqueous stock solution of this compound. Optimization may be required based on the specific experimental needs.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 50 mL)

  • Syringe and sterile 0.22 µm filter

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Initial Dissolution: Add a small volume of sterile water to the tube. Vortex thoroughly to create a suspension.

  • Sonication (Recommended): Place the tube in a sonicator bath. Sonicate in short bursts, allowing the solution to cool in between to prevent degradation from heat. Continue until the powder is fully dissolved and the solution is clear.[2]

  • Final Volume Adjustment: Once dissolved, add sterile water to reach the final desired concentration.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.[2]

Note: For working solutions, thaw an aliquot on ice and dilute to the final experimental concentration in the desired buffer immediately before use.

Mandatory Visualization

Troubleshooting_Low_Solubility start Start: Low this compound Solubility Observed check_pH Is the buffer pH near neutral (pH ~7.0)? start->check_pH adjust_pH Adjust buffer to a near-neutral pH. check_pH->adjust_pH No check_concentration Is the desired concentration too high? check_pH->check_concentration Yes adjust_pH->check_concentration lower_concentration Lower the working concentration. check_concentration->lower_concentration Yes check_dissolution Was the dissolution method adequate? check_concentration->check_dissolution No lower_concentration->check_dissolution improve_dissolution Use sonication and vortexing to aid dissolution. check_dissolution->improve_dissolution No check_buffer_comp Are there potential interactions with buffer components? check_dissolution->check_buffer_comp Yes improve_dissolution->check_buffer_comp change_buffer Try a different buffer system (e.g., Phosphate, TRIS). check_buffer_comp->change_buffer Yes check_temp Was the solution prepared and stored at the correct temperature? check_buffer_comp->check_temp No change_buffer->check_temp control_temp Prepare solution on ice and store at -80°C. check_temp->control_temp No success Success: this compound is dissolved. check_temp->success Yes control_temp->success fail Issue persists: Consider using a co-solvent (e.g., DMSO) or consult further literature.

Caption: Troubleshooting workflow for low this compound solubility.

Aspoxicillin_Degradation_Pathway This compound This compound (Active) hydrolysis Hydrolysis of β-lactam ring This compound->hydrolysis degraded_product Inactive Degradation Products hydrolysis->degraded_product acid_catalysis Acidic Conditions (pH < 6) acid_catalysis->hydrolysis Accelerates base_catalysis Alkaline Conditions (pH > 8) base_catalysis->hydrolysis Accelerates high_temp Elevated Temperature (> 4°C) high_temp->hydrolysis Accelerates

Caption: Factors influencing this compound degradation.

Logical_Relationship_Troubleshooting problem Low Solubility physicochemical Physicochemical Factors problem->physicochemical procedural Procedural Factors problem->procedural ph pH physicochemical->ph concentration Concentration physicochemical->concentration temperature Temperature physicochemical->temperature buffer_type Buffer Type physicochemical->buffer_type dissolution_method Dissolution Method procedural->dissolution_method storage Storage Conditions procedural->storage solution Solution ph->solution concentration->solution temperature->solution buffer_type->solution dissolution_method->solution storage->solution

References

Technical Support Center: Optimizing Aspoxicillin Dosage for Efficacy in a Septicemia Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Aspoxicillin dosage in a septicemia model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a broad-spectrum, semisynthetic penicillin derivative that belongs to the beta-lactam class of antibiotics.[1][2][3][4] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][5] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][5] This prevents the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the cell wall.[1][5] The disruption of the cell wall leads to bacterial cell lysis and death.[1][5]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored at -70°C.[6] Degradation has been observed at higher temperatures such as -20°C and 4°C.[6] It is crucial to handle the compound in a well-ventilated area, wearing appropriate protective clothing to avoid skin and eye contact. Reconstituted solutions should be prepared fresh for each experiment to ensure potency.

Q3: Which animal model of septicemia is most appropriate for this compound efficacy studies?

A3: The choice of a septicemia model depends on the specific research question. The most common and clinically relevant models are:

  • Cecal Ligation and Puncture (CLP): This model induces polymicrobial sepsis by ligating and puncturing the cecum, leading to the leakage of fecal contents into the peritoneal cavity. It is considered the gold standard as it closely mimics the pathophysiology of human sepsis.[7][8][9]

  • Fecal Slurry Intraperitoneal Injection (FSI): In this model, a standardized suspension of fecal matter is injected into the peritoneal cavity. This method offers better control over the bacterial inoculum compared to CLP.[10]

  • Endotoxemia Model: This involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response. This model is useful for studying the inflammatory cascade but does not involve a live bacterial infection.[9]

For evaluating the antibacterial efficacy of this compound, the CLP or FSI models are generally more appropriate as they involve a live, polymicrobial infection.

Q4: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for beta-lactam antibiotics like this compound in a sepsis model?

A4: Sepsis can significantly alter the PK/PD of antibiotics.[11][12][13][14] Key parameters for beta-lactams, which are time-dependent antibiotics, include:

  • Time above Minimum Inhibitory Concentration (T>MIC): This is the most critical parameter for beta-lactam efficacy. It represents the duration for which the free drug concentration in the plasma remains above the minimum inhibitory concentration (MIC) for the target pathogen.[15] For effective bacterial killing, a T>MIC of at least 40-50% of the dosing interval is generally targeted.[15]

  • Volume of Distribution (Vd): Sepsis can increase capillary permeability, leading to a larger volume of distribution for hydrophilic drugs like this compound.[11][13] This may necessitate higher initial doses to achieve therapeutic concentrations.

  • Clearance (CL): Renal function can be altered in sepsis, affecting the clearance of renally excreted drugs.[11][13] Monitoring renal function is important for dose adjustments.

Troubleshooting Guides

Problem 1: Low or variable efficacy of this compound in the septicemia model.

Possible Cause Troubleshooting Steps
Sub-optimal Dosage - Perform a dose-ranging study to determine the optimal dose of this compound for your specific sepsis model and bacterial strain. - Refer to the illustrative data in Table 1 for a potential starting point.
Inadequate Dosing Frequency - this compound, as a beta-lactam, has a relatively short half-life. Increase the dosing frequency (e.g., from once daily to twice or three times daily) to maintain plasma concentrations above the MIC for a longer duration.
Drug Instability - Prepare this compound solutions fresh before each administration. - Store the stock powder at -70°C and protect it from light and moisture.[6]
Incorrect Administration Route - Ensure the chosen administration route (e.g., intravenous, intraperitoneal, subcutaneous) is appropriate and consistently performed. Intravenous or intraperitoneal routes generally provide more rapid and complete absorption than subcutaneous administration.[16]
High Bacterial Load - The initial bacterial inoculum in your sepsis model may be too high for the antibiotic to be effective. Consider reducing the severity of the sepsis induction (e.g., smaller needle for CLP, lower concentration of fecal slurry).
Resistant Bacterial Strains - Perform culture and sensitivity testing on bacteria isolated from septic animals to confirm their susceptibility to this compound.

Problem 2: High mortality in the experimental group despite this compound treatment.

Possible Cause Troubleshooting Steps
Delayed Initiation of Treatment - Administer the first dose of this compound as early as possible after the induction of sepsis. Delays in antibiotic administration are associated with increased mortality.
Severe Sepsis Model - The induced sepsis may be too severe, leading to rapid deterioration and death before the antibiotic can exert its full effect. Consider reducing the severity of the model.
Lack of Supportive Care - Provide adequate fluid resuscitation to maintain organ perfusion. Sepsis can lead to hypovolemia and shock. - Maintain the animals' body temperature, as sepsis can induce hypothermia.
Adverse Drug Effects - While generally safe, very high doses of beta-lactam antibiotics can have adverse effects. Observe animals for any signs of distress or toxicity. If suspected, consider reducing the dose.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound in a Murine CLP Sepsis Model

This compound Dose (mg/kg)Administration RouteDosing Frequency24h Survival Rate (%)7-Day Survival Rate (%)Bacterial Load in Peritoneal Fluid (CFU/mL at 24h)
Vehicle ControlIPEvery 12 hours1001 x 10⁸
25IPEvery 12 hours30105 x 10⁶
50IPEvery 12 hours60401 x 10⁵
100IPEvery 12 hours80705 x 10³
200IPEvery 12 hours8575< 1 x 10³

Note: This table presents illustrative data based on typical findings for beta-lactam antibiotics in murine sepsis models. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model

  • Anesthesia: Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic.

  • Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the cecum.

  • Cecal Ligation: Ligate the cecum with a suture at a desired distance from the distal end (e.g., 5-10 mm). The location of the ligation will influence the severity of sepsis.

  • Cecal Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The size of the needle will also affect the severity.

  • Return Cecum and Closure: Gently squeeze a small amount of fecal content out of the puncture site, return the cecum to the abdominal cavity, and close the peritoneal and skin incisions with sutures.

  • Fluid Resuscitation: Immediately administer a subcutaneous injection of pre-warmed sterile saline (e.g., 1 mL) to provide fluid resuscitation.[7][8]

  • Post-operative Care: Place the mouse in a clean cage on a warming pad to maintain body temperature. Provide easy access to food and water. Monitor the animal closely for signs of distress.

Protocol 2: this compound Dose Optimization Study

  • Animal Groups: Randomly assign septic mice (induced by CLP or another model) to different treatment groups: vehicle control and various doses of this compound (e.g., 25, 50, 100, 200 mg/kg).

  • Drug Preparation: Prepare fresh solutions of this compound in a sterile vehicle (e.g., saline or PBS) immediately before administration.

  • Drug Administration: Administer the first dose of this compound or vehicle at a predetermined time point after sepsis induction (e.g., 1-2 hours). Continue administration at a fixed frequency (e.g., every 8 or 12 hours) for a specified duration (e.g., 3-7 days).

  • Monitoring:

    • Survival: Record survival rates for each group at regular intervals (e.g., every 12 hours) for the duration of the study (e.g., 7-14 days).

    • Bacterial Clearance: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of animals from each group and collect peritoneal fluid and/or blood for quantitative bacterial culture (colony-forming unit, CFU, assay).

    • Clinical Scoring: Monitor the clinical condition of the animals using a sepsis scoring system to assess disease severity.

  • Data Analysis: Compare survival curves between groups using a Kaplan-Meier analysis with a log-rank test. Analyze bacterial load data using appropriate statistical tests (e.g., ANOVA or Kruskal-Wallis test).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_execution Execution cluster_monitoring Monitoring & Analysis Animal_Model Select Sepsis Model (e.g., CLP) Induce_Sepsis Induce Sepsis in Mice Animal_Model->Induce_Sepsis Drug_Preparation Prepare this compound Doses Treatment Administer this compound or Vehicle Drug_Preparation->Treatment Randomization Randomize into Treatment Groups Induce_Sepsis->Randomization Randomization->Treatment Monitor_Survival Monitor Survival Treatment->Monitor_Survival Bacterial_Load Assess Bacterial Load Treatment->Bacterial_Load Data_Analysis Analyze Data Monitor_Survival->Data_Analysis Bacterial_Load->Data_Analysis

Experimental workflow for this compound dosage optimization.

Sepsis_Signaling_Pathway Bacteria Bacteria (PAMPs) Immune_Cells Immune Cells (e.g., Macrophages) Bacteria->Immune_Cells Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Immune_Cells->Cytokines Release Systemic_Inflammation Systemic Inflammation Cytokines->Systemic_Inflammation Organ_Dysfunction Organ Dysfunction Systemic_Inflammation->Organ_Dysfunction Sepsis Sepsis Organ_Dysfunction->Sepsis

Simplified signaling pathway in sepsis.

Troubleshooting_Logic Start Poor this compound Efficacy Observed Check_Dosage Is the dosage optimized? Start->Check_Dosage Check_Frequency Is dosing frequent enough? Check_Dosage->Check_Frequency Yes Action_Dose Perform dose-ranging study Check_Dosage->Action_Dose No Check_Stability Is the drug solution fresh and properly stored? Check_Frequency->Check_Stability Yes Action_Frequency Increase dosing frequency Check_Frequency->Action_Frequency No Check_Severity Is the sepsis model too severe? Check_Stability->Check_Severity Yes Action_Stability Prepare fresh solutions Check_Stability->Action_Stability No Check_Support Is supportive care adequate? Check_Severity->Check_Support No Action_Severity Reduce sepsis model severity Check_Severity->Action_Severity Yes Action_Support Provide fluid resuscitation and thermal support Check_Support->Action_Support No Resolved Issue Resolved Check_Support->Resolved Yes Action_Dose->Resolved Action_Frequency->Resolved Action_Stability->Resolved Action_Severity->Resolved Action_Support->Resolved

Troubleshooting logic for poor this compound efficacy.

References

Technical Support Center: Aspoxicillin In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to prevent the inactivation of Aspoxicillin in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in culture media a concern?

A1: this compound is a broad-spectrum, semi-synthetic β-lactam antibiotic. Its stability is a concern because the central β-lactam ring in its structure is susceptible to hydrolysis, which leads to inactivation. This degradation can occur in aqueous solutions, including culture media, potentially compromising the results of experiments that rely on a consistent antibiotic concentration.

Q2: What are the primary factors that influence this compound's stability in vitro?

A2: The main factors affecting the stability of this compound, like other β-lactam antibiotics, are:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • pH: this compound is most stable in a slightly acidic to neutral pH range. Both acidic and alkaline conditions can significantly increase the rate of hydrolysis.[1]

  • Culture Medium Composition: Components in the culture medium can interact with this compound and affect its stability. The presence of certain ions or proteins may influence the degradation rate.

  • Storage Conditions: Improper storage of stock solutions, such as repeated freeze-thaw cycles, can lead to degradation.

Q3: How should I store my this compound stock solutions?

A3: For maximum stability, this compound stock solutions should be stored at -70°C.[2] Degradation has been observed at -20°C and 4°C.[2] It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the expected half-life of this compound in culture?

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or no antibiotic effect observed. 1. Degradation of this compound stock solution. 2. Rapid inactivation in the culture medium at 37°C. 3. Incorrect initial concentration. 1. Prepare fresh stock solutions. Store aliquots at -70°C. Avoid repeated freeze-thaw cycles.2. Replenish this compound. For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).3. Verify stock concentration. Use a validated analytical method like HPLC to confirm the concentration of your stock solution.
High variability between experimental replicates. 1. Inconsistent storage and handling of this compound. 2. pH fluctuations in the culture medium. 3. Variable incubation times. 1. Standardize handling procedures. Ensure all aliquots are thawed and used consistently.2. Monitor and buffer the pH of your medium. Ensure the pH remains within the optimal range for this compound stability (slightly acidic to neutral).3. Maintain precise timing. Standardize all incubation periods to minimize variability in degradation.
Precipitation observed in the culture medium. 1. Supersaturation of the medium. 2. Interaction with media components. 1. Ensure complete dissolution of this compound in the solvent before adding to the medium. 2. Prepare this compound at a higher concentration in a small volume of a suitable solvent and then dilute it into the culture medium.

Data on this compound Stability

While comprehensive data on this compound's stability in various cell culture media is limited, the following table summarizes available information and provides context from related β-lactam antibiotics.

Compound Matrix Temperature pH Stability/Half-life Reference
This compound Serum37°CNot Specified~20% degradation in 24 hours[2]
This compound Buffer4°CNot SpecifiedDegradation observed[2]
This compound Buffer-20°CNot SpecifiedDegradation observed[2]
This compound Buffer-70°CNot SpecifiedStable[2]
Mecillinam MOPS medium37°C7.4Half-life of ~2 hours[1][3]
Mecillinam LB broth37°CNot SpecifiedHalf-life of 4-5 hours[1][3]
Aztreonam MOPS medium37°C7.4Half-life > 6 hours[3]
Cefotaxime MOPS medium37°C7.4Half-life > 6 hours[3]

Experimental Protocols

Protocol 1: Determination of this compound Stability by HPLC

This protocol describes how to quantify the concentration of this compound in a culture medium over time to determine its stability.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or phosphate buffer).

  • Prepare a series of calibration standards by diluting the stock solution in the culture medium of interest (e.g., DMEM, RPMI-1640) to achieve a concentration range that brackets the expected experimental concentrations.

  • Prepare your experimental samples by adding this compound to the culture medium at the desired final concentration.

2. Incubation:

  • Incubate the experimental samples under your standard culture conditions (e.g., 37°C, 5% CO₂).

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the experimental samples.

  • Immediately store the collected aliquots at -70°C until analysis to prevent further degradation.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C-18 reversed-phase column.

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 92:8 v/v).[2]

  • Detection Wavelength: 220 nm.[2]

  • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the experimental samples.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.

4. Data Analysis:

  • Plot the concentration of this compound versus time.

  • Calculate the degradation rate and the half-life (t₁/₂) of this compound under your experimental conditions.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol can be used to determine the minimum concentration of this compound that inhibits the visible growth of a particular bacterium in a specific culture medium.

1. Preparation of Bacterial Inoculum:

  • Culture the desired bacterial strain overnight in an appropriate broth medium.

  • Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the chosen culture medium (e.g., RPMI-1640).

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound.

  • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the chosen culture medium to create a range of concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Visualizations

Experimental_Workflow_HPLC_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_standards Prepare Calibration Standards in Medium prep_stock->prep_standards prep_samples Prepare Experimental Samples in Medium prep_stock->prep_samples incubate Incubate Samples at 37°C, 5% CO2 prep_samples->incubate collect Collect Aliquots at Time Points incubate->collect hplc Analyze Samples by HPLC collect->hplc data_analysis Calculate Half-life hplc->data_analysis

Caption: Workflow for determining this compound stability via HPLC.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Aspoxicillin Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Aspoxicillin Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a broad-spectrum, semi-synthetic antibiotic belonging to the beta-lactam class of drugs.[1][2][3] Its primary mechanism of action involves the disruption of bacterial cell wall synthesis. This compound binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[1][4] This inactivation prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall.[1][4] The resulting weakened wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4]

cluster_0 Bacterial Cell This compound This compound (Extracellular) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to This compound->PBP Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP->Peptidoglycan Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Peptidoglycan->CellWall

Caption: Mechanism of action of this compound.

Q2: What are MIC and MBC, and why is reproducibility important?

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5][6] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of that agent required to kill 99.9% of the initial bacterial inoculum.[6][7]

Reproducibility in these tests is critical for:

  • Clinical Decision-Making: Consistent results guide appropriate treatment choices.[8]

  • Drug Development: Reliable data is necessary for evaluating the efficacy of new antimicrobial agents like this compound.[8]

  • Regulatory Compliance: Regulatory bodies require reliable and reproducible data for drug approval.[8]

  • Resistance Surveillance: Accurate MIC values are essential for monitoring trends in antibiotic resistance.[6]

Q3: What are the most common causes of variability in this compound MIC results?

Variability in MIC results can stem from multiple factors, which must be carefully controlled.[9] Key sources of error include the inoculum size, composition of the growth media, and incubation conditions.[8] Differences in bacterial strains, including their genetic and phenotypic characteristics, can also lead to different susceptibility results.[8]

Q4: My MBC results are inconsistent. What specific factors should I investigate?

Inconsistent MBC results, even with a stable MIC, often point to issues in the post-MIC processing steps. Key factors include:

  • Antibiotic Carryover: Residual this compound in the aliquot transferred to the agar plate can inhibit growth, leading to a falsely low MBC. Using media with neutralizing agents like activated charcoal can mitigate this.[10]

  • Inaccurate Volume Transfer: The small volumes (typically 10 µL) transferred from the MIC wells to the agar plates must be precise.[6]

  • Inoculum Viability: The initial standardized inoculum must be viable and at the correct density. Verifying the colony count from the growth control well is essential.

  • Technical Execution: Inconsistent spreading of the aliquot on the agar surface or using plastic tubes, which can cause antibiotic adherence, may lead to variable results.[11]

Q5: My this compound MIC values are consistently higher than expected. What should I check?

If your MIC values are consistently elevated, consider the following:

  • Inoculum Density: An inoculum that is too dense (higher than ~5 x 10⁵ CFU/mL) can overwhelm the antibiotic, leading to artificially high MICs.[6][12] Always standardize the inoculum using a McFarland standard or spectrophotometer.[5][12]

  • This compound Potency: Ensure the this compound stock solution is prepared correctly and stored properly to avoid degradation. Beta-lactam antibiotics can be sensitive to temperature and pH.

  • Antibiotic Degradation: this compound may degrade in the test medium during the incubation period, which can lead to a significant increase in the measured MIC.[10]

  • Quality Control: Check your results for standard QC strains. If the QC strain MIC is also out of range, it points to a systematic issue with the assay setup (e.g., media, reagents, or incubation).[13]

Troubleshooting Guide

This table summarizes key factors that can influence this compound susceptibility testing and provides recommendations for controlling them.

Factor CategoryParameterCommon IssueRecommended Control Measure
Microbiological Inoculum SizeInoculum too high or low.[8]Standardize to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then dilute to final concentration (~5 x 10⁵ CFU/mL for broth microdilution).[6][12]
Bacterial Growth PhaseUse of stationary phase bacteria.Prepare inoculum from colonies cultured overnight on non-selective agar.[12]
Strain PurityContaminated culture.Perform purity check by plating the standardized inoculum.
Methodological Growth MediumIncorrect pH, cation concentration, or interfering substances.[14]Use standardized Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by CLSI/EUCAST guidelines.[15]
Incubation ConditionsIncorrect temperature or duration.[8]Incubate at 35 ± 2°C for 16-20 hours for most non-fastidious bacteria.[6]
Test MaterialsAntibiotic adherence to plastic tubes.[11]Use glass tubes for macrodilution or standardized microtiter plates.
Reading of ResultsSubjective interpretation of "visible growth".Use a consistent light source and background. A growth control well is essential for comparison.
Antibiotic-Related Stock SolutionIncorrect preparation or storage.Prepare stock solutions according to manufacturer or standard guideline recommendations and store at the appropriate temperature.[5]
Stability in MediumDegradation of this compound during incubation.[10]Use freshly prepared antibiotic dilutions. Be aware that prolonged incubation can increase degradation.

Quality Control

The use of standard quality control (QC) strains is mandatory for ensuring the accuracy and reproducibility of susceptibility testing.[13][16] These are well-characterized strains with known, expected MIC ranges for different antibiotics.[16]

QC StrainGram StainTypical Use
Escherichia coli ATCC® 25922™Gram-NegativeQC for Enterobacterales.[17]
Staphylococcus aureus ATCC® 29213™Gram-PositiveQC for Staphylococci.[17]
Pseudomonas aeruginosa ATCC® 27853™Gram-NegativeQC for non-Enterobacterales.[16][17]
Enterococcus faecalis ATCC® 29212™Gram-PositiveQC for Enterococci.[17]

Note: If the MIC value for a QC strain falls outside its acceptable range, patient or research isolate results should not be considered valid, and the entire test procedure must be investigated.[13]

cluster_workflow Troubleshooting Workflow for Out-of-Range MIC Start MIC Result is Out-of-Range CheckQC Is the QC Strain MIC in Range? Start->CheckQC InvestigateAssay Systemic Issue: - Check Media/Reagents - Verify Incubation - Check Antibiotic Stock CheckQC->InvestigateAssay No InvestigateIsolate Isolate-Specific Issue: - Check Purity - Confirm Inoculum Density - Consider Intrinsic Resistance CheckQC->InvestigateIsolate Yes Retest Correct Issues and Retest InvestigateAssay->Retest InvestigateIsolate->Retest End Report Validated Results Retest->End

Caption: Troubleshooting logic for variable MIC results.

Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

This protocol is based on standardized methods for antimicrobial susceptibility testing.[6][18]

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound powder according to the manufacturer's instructions, typically in a suitable solvent.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.[6] The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).

  • Prepare Standardized Inoculum:

    • Select 3-5 morphologically similar colonies from an 18-24 hour non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][12]

  • Inoculate Microtiter Plate: Add an equal volume of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing no antibiotic). Leave a sterility control well with uninoculated MHB.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Read MIC: Following incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which there is no visible growth.[6]

Protocol 2: this compound MBC Determination

This procedure is performed immediately after the MIC has been determined.[6]

  • Select Wells for Subculture: Identify the MIC well and all wells with higher concentrations of this compound that show no visible growth.

  • Plate Aliquots: Using a calibrated pipette, transfer a fixed volume (e.g., 10 µL) from each selected well onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.[6] Also, plate an aliquot from the growth control well to determine the initial inoculum count.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until colonies are visible.

  • Determine MBC: Count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[6][7]

cluster_workflow MIC to MBC Experimental Workflow PrepInoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plate and Incubate (16-20h at 35°C) PrepInoculum->Inoculate PrepPlate 2. Prepare Serial Dilutions of this compound in Microplate PrepPlate->Inoculate ReadMIC 4. Read MIC (Lowest concentration with no visible growth) Inoculate->ReadMIC Subculture 5. Subculture from Clear Wells (MIC and above) onto Agar ReadMIC->Subculture IncubateAgar 6. Incubate Agar Plates (18-24h at 35°C) Subculture->IncubateAgar ReadMBC 7. Read MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC

Caption: Standard workflow for MIC and MBC determination.

References

Technical Support Center: Overcoming Aspoxicillin Resistance in In Vitro Evolution Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro evolution experiments aimed at understanding and overcoming Aspoxicillin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a beta-lactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and ultimately cell lysis.

Q2: What are the common mechanisms of resistance to this compound and other beta-lactam antibiotics?

Bacteria can develop resistance to beta-lactam antibiotics like this compound through several primary mechanisms:

  • Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1][2][3][4]

  • Target Site Modification: Mutations in the genes encoding penicillin-binding proteins (PBPs) can alter their structure, reducing the binding affinity of this compound to its target.[5][6]

  • Reduced Permeability: Alterations in the bacterial outer membrane, such as mutations in porin channels, can limit the influx of this compound into the cell.[7][8][9][10]

  • Efflux Pumps: Bacteria may acquire or upregulate efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target at an effective concentration.[11][12][13]

Q3: What are the primary experimental approaches for studying the evolution of this compound resistance in vitro?

The two most common methods for in vitro evolution of antibiotic resistance are:

  • Serial Passage Experiments: This involves sequentially transferring a bacterial culture to a fresh medium containing increasing concentrations of the antibiotic.[14][15][16] This method allows for the gradual selection of resistant mutants over time.

  • Microbial Evolution and Growth Arena (MEGA-plate): This is a large-format agar plate with a gradient of antibiotic concentrations. It allows for the visualization of bacterial migration and adaptation to higher drug concentrations in a spatial environment.[17][18][19]

Q4: How can I overcome evolved this compound resistance in my experiments?

Strategies to overcome this compound resistance in vitro often involve combination therapies:

  • Beta-Lactamase Inhibitors: Co-administration of this compound with a beta-lactamase inhibitor (e.g., clavulanic acid, sulbactam, tazobactam) can protect this compound from degradation by β-lactamases.[1][2][3][4][20]

  • Efflux Pump Inhibitors (EPIs): Using EPIs can block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound.[11][12][13][21][22]

Troubleshooting Guides

Issue 1: No significant increase in Minimum Inhibitory Concentration (MIC) is observed over time in my serial passage experiment.

  • Question: I have been passaging my bacterial culture with sub-inhibitory concentrations of this compound for several weeks, but the MIC is not increasing. What could be the reason?

  • Answer:

    • Insufficient Selection Pressure: The starting concentration of this compound may be too low to select for resistant mutants. Consider increasing the starting concentration to 0.5x the initial MIC.

    • Inoculum Size: A small inoculum may not contain sufficient genetic diversity for resistant mutants to arise. Ensure you are using a sufficiently large starting population (e.g., 10^5 - 10^7 CFU/mL).[23]

    • Frequency of Transfer: Transferring the culture too frequently may not allow enough time for resistant mutants to grow and become dominant. A 24-hour incubation period is standard.[24]

    • Instability of this compound: Ensure that the this compound stock solution is fresh and properly stored, as degradation can lead to a decrease in the effective concentration.

Issue 2: I am observing high variability in my MIC assay results.

  • Question: My MIC readings for the evolved strains are inconsistent between replicates and experiments. How can I improve the reproducibility?

  • Answer:

    • Inoculum Preparation: Standardize the inoculum density for every experiment. Use a spectrophotometer to adjust the culture to a 0.5 McFarland standard.[23][25]

    • Reagent and Media Consistency: Use the same batch of media and reagents for all related experiments to minimize variability. Ensure the pH of the media is consistent.[26][27]

    • Plate Binding: Some compounds can bind to the surface of standard polystyrene microtiter plates. Consider using low-binding plates.[28]

    • Contamination: Visually inspect your cultures and perform purity checks by streaking on agar plates to ensure there is no contamination.[25]

    • Automated Systems: If available, use automated liquid handling systems for preparing serial dilutions and inoculating plates to reduce human error.[23]

Issue 3: My bacterial population crashes after a small increase in this compound concentration.

  • Question: When I increase the this compound concentration in my serial passage experiment, the entire bacterial population dies off. How can I prevent this?

  • Answer:

    • Incremental Increase: The fold-increase in antibiotic concentration may be too large. Instead of a 2-fold increase, try a smaller, more gradual increase (e.g., 1.5-fold).[16]

    • Sub-MIC Passaging: Before increasing the concentration, ensure the population has had sufficient time to adapt to the current sub-inhibitory concentration. This can be confirmed by observing consistent growth over several passages at the same concentration.

    • Rescue Passages: If a population crashes, you can try to rescue it by transferring a larger volume of the culture or by going back to the previous, lower antibiotic concentration for a few passages.

Data Presentation

Table 1: Representative Fold-Increase in Minimum Inhibitory Concentration (MIC) for Beta-Lactam Antibiotics in In Vitro Evolution Experiments

AntibioticBacterial SpeciesExperimental MethodDuration (days)Fold-Increase in MICReference
AmoxicillinEscherichia coliMEGA-plate564[28]
CefotaximeEscherichia coliMEGA-plate13533[28]
AmpicillinEscherichia coliMEGA-plate9>50[29]
AmoxicillinHelicobacter pyloriSerial Passage~27064[5][30]

Note: This table provides examples of MIC increases for other beta-lactam antibiotics and is intended to serve as a reference for expected outcomes in this compound resistance evolution experiments.

Experimental Protocols

Protocol 1: Serial Passage for In Vitro Evolution of this compound Resistance

  • Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain using the broth microdilution method according to CLSI guidelines.

  • Preparation of Antibiotic Stock: Prepare a sterile, concentrated stock solution of this compound.

  • Initiation of Serial Passage: In a 96-well plate or culture tubes, prepare a series of 2-fold dilutions of this compound in a suitable broth medium, starting from a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Inoculation: Inoculate each well or tube with the bacterial culture adjusted to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.

  • Daily Passage: After incubation, identify the well with the highest concentration of this compound that shows visible growth. This is the new sub-MIC.

  • Subsequent Passages: Dilute the culture from the sub-MIC well 1:100 into a fresh series of this compound dilutions.

  • Increasing Concentration: Continue the daily passages. Once the bacteria can consistently grow at a certain concentration, the concentration range in the subsequent passage can be increased.

  • Monitoring Resistance: Periodically (e.g., every 5-10 passages), determine the MIC of the evolved population to track the increase in resistance.

  • Stocking of Isolates: At regular intervals, isolate and store bacterial samples from the evolving populations at -80°C for future analysis.

Protocol 2: MEGA-plate (Microbial Evolution and Growth Arena) for Visualizing this compound Resistance Evolution

  • Plate Preparation: Prepare a large rectangular petri dish (e.g., 120 x 60 cm) with sections containing agar with increasing concentrations of this compound. A common setup includes a central drug-free zone flanked by zones of 1x, 10x, 100x, and 1000x the initial MIC.[17]

  • Inoculation: Inoculate the drug-free zone at one end of the plate with the wild-type bacterial strain.

  • Incubation: Incubate the MEGA-plate at the appropriate temperature for the bacterial species. The experiment can run for several weeks.[17]

  • Observation and Sampling: Visually monitor the plate for bacterial growth and migration into the antibiotic-containing regions. Samples of resistant mutants can be picked from the leading edge of the growing population for further characterization.

  • Analysis: The spatial and temporal progression of the bacterial population across the antibiotic gradient provides a visual representation of the evolution of resistance.

Visualizations

cluster_mechanisms Mechanisms of this compound Resistance enzymatic_degradation Enzymatic Degradation (e.g., β-lactamases) This compound This compound enzymatic_degradation->this compound Inactivates target_modification Target Modification (PBP mutations) pbp Penicillin-Binding Proteins (PBPs) target_modification->pbp Alters reduced_permeability Reduced Permeability (Porin mutations) bacterial_cell Bacterial Cell reduced_permeability->bacterial_cell Blocks entry efflux_pumps Efflux Pumps efflux_pumps->bacterial_cell Expels from cell This compound->bacterial_cell Enters Cell bacterial_cell->pbp Binds to cell_lysis Cell Lysis pbp->cell_lysis Inhibition leads to

Caption: General mechanisms of bacterial resistance to this compound.

start Start: High-level resistance not evolving check_concentration Is this compound concentration increment too large? start->check_concentration reduce_increment Reduce concentration increment (e.g., from 2-fold to 1.5-fold) check_concentration->reduce_increment Yes check_passage_time Is passage time sufficient for growth of resistant mutants? check_concentration->check_passage_time No reduce_increment->check_passage_time increase_time Increase incubation time or perform rescue passages check_passage_time->increase_time No check_inhibitors Is a known resistance mechanism dominating (e.g., β-lactamase)? check_passage_time->check_inhibitors Yes increase_time->check_inhibitors add_inhibitor Add a relevant inhibitor (e.g., β-lactamase inhibitor) check_inhibitors->add_inhibitor Yes end End: High-level resistance evolves check_inhibitors->end No add_inhibitor->end

Caption: Troubleshooting workflow for evolving high-level resistance.

start Start: Wild-type culture initial_mic Determine Initial MIC start->initial_mic prepare_dilutions Prepare serial dilutions of This compound (starting at 0.5x MIC) initial_mic->prepare_dilutions inoculate Inoculate with bacterial culture prepare_dilutions->inoculate incubate Incubate for 18-24 hours inoculate->incubate identify_sub_mic Identify highest concentration with growth (sub-MIC) incubate->identify_sub_mic passage Passage 1:100 from sub-MIC well to new dilutions identify_sub_mic->passage repeat Repeat incubation and passage daily passage->repeat repeat->incubate Continue increase_conc Gradually increase this compound concentration range repeat->increase_conc Stable growth monitor_mic Periodically determine MIC of evolved population increase_conc->monitor_mic end End: Characterize resistant isolates monitor_mic->end

Caption: Experimental workflow for serial passage evolution.

References

Technical Support Center: Managing Antibiotic & Contaminant Issues in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Aspoxicillin" does not correspond to a known antibiotic. This guide has been developed based on the assumption that the intended subject is a common β-lactam antibiotic used in cell culture, such as Penicillin or Amoxicillin. The principles and protocols described are broadly applicable to managing contamination with such antibiotics.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing potential contamination events in cell culture, with a focus on issues related to the use of β-lactam antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for β-lactam antibiotics like Penicillin/Amoxicillin?

A1: β-lactam antibiotics are bactericidal, meaning they kill bacteria. They work by inhibiting the synthesis of the peptidoglycan layer, which is a critical component of the bacterial cell wall.[1] This is achieved by binding to and inactivating enzymes known as penicillin-binding proteins (PBPs) that are essential for cross-linking the peptidoglycan chains.[2][3] This disruption leads to a faulty cell wall, causing osmotic instability and ultimately cell death.[3]

Q2: Why is routine, long-term use of antibiotics in cell culture discouraged?

A2: While antibiotics can help prevent bacterial contamination, their continuous use is not recommended for several reasons:

  • Masking of Low-Level Contamination: Antibiotics can suppress the growth of susceptible bacteria without eliminating them, hiding underlying issues like the presence of resistant strains or mycoplasma.[4][5]

  • Development of Resistant Strains: Continuous exposure to antibiotics can lead to the development of resistant bacteria that are much harder to eradicate.[6][7]

  • Cellular Alterations: Some antibiotics can interfere with cellular metabolism and alter gene expression, potentially affecting experimental results.[6][7]

  • Ineffectiveness Against Certain Contaminants: They are ineffective against mycoplasma, which lack a cell wall, as well as yeast, molds, and viruses.[6][8]

Q3: What are the most common types of contaminants in cell culture?

A3: Cell culture contaminants are broadly categorized as biological or chemical.

  • Biological Contaminants: These include bacteria, mycoplasma, fungi (yeasts and molds), and viruses.[7][9] Bacteria and yeast are often visible and cause rapid changes in the culture medium, while mycoplasma and viruses are more difficult to detect.[6][10]

  • Chemical Contaminants: These are non-living substances such as impurities in media or reagents, endotoxins (by-products of Gram-negative bacteria), and residues from detergents or disinfectants.[6][11]

Q4: What is mycoplasma and why is it a significant problem?

A4: Mycoplasma is a genus of small bacteria that are a common and serious contaminant of cell cultures. They are particularly problematic because they:

  • Lack a cell wall: This makes them resistant to β-lactam antibiotics like penicillin.[8]

  • Are very small (0.15-0.3 µm): They can pass through standard 0.22 µm filters used for sterilizing media.[6]

  • Do not cause visible turbidity: Unlike typical bacterial contamination, mycoplasma often does not cloud the culture medium, allowing the contamination to go undetected.[6][8]

  • Alter cell physiology: They can significantly impact cell growth rates, metabolism, and gene expression, compromising the validity of experimental data.[6] It is estimated that 5-30% of all cell cultures may be contaminated with mycoplasma.[6]

Q5: What are endotoxins and how do they affect cell cultures?

A5: Endotoxins are lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria.[12] They are released when the bacteria die and can be present in serum, media, and other reagents even after sterilization. Endotoxins are highly biologically active and can have significant, often unintended, effects on cultured cells, influencing cellular systems and impacting the reliability of in-vitro models.[12]

Troubleshooting Guides

Scenario 1: Sudden Turbidity and/or pH Change in Culture

Question: My cell culture medium suddenly turned cloudy and the pH indicator (phenol red) changed to yellow overnight. What should I do?

Answer: These are classic signs of a fast-growing bacterial or yeast contamination.[4]

  • Immediate Action:

    • Visually inspect the flask/plate. Bacterial contamination often appears as uniform turbidity, while yeast may show small, budding particles.[4][12]

    • Immediately isolate the contaminated culture(s) to prevent cross-contamination.

    • Do not attempt to rescue the culture unless it is absolutely irreplaceable. The best practice is to discard it.[11]

    • Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture.[13]

  • Investigation:

    • Review your aseptic technique. Common sources of contamination include improper handling, contaminated reagents, or environmental exposure.[7][13]

    • Check all reagents (media, serum, supplements) used for that culture. If possible, culture a small aliquot of each reagent in a separate vessel without cells to check for contamination.

    • If you have frozen stocks, thaw a fresh, earlier-passage vial of the cells.

Scenario 2: Healthy-Looking Cells with Unexplained Experimental Variability

Question: My cells look fine under the microscope and the media is clear, but my experimental results are inconsistent and not reproducible. What could be the cause?

Answer: This scenario strongly suggests a cryptic contamination, most commonly by mycoplasma or a low-level, antibiotic-resistant bacterial strain.

  • Recommended Action:

    • Test for Mycoplasma Immediately: This is the most likely culprit. Use a reliable detection method such as PCR, a DNA fluorescent stain (e.g., DAPI or Hoechst), or an ELISA-based kit.[14] PCR is highly sensitive and specific.[15]

    • Culture Without Antibiotics: If you routinely use antibiotics, subculture the cells in antibiotic-free medium.[5] A hidden low-level bacterial contamination may become apparent (i.e., cause turbidity) within a few passages.[6]

    • Check for Endotoxins: If your reagents (especially serum) could be a source, consider performing a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels.[12]

    • Cell Line Authentication: If multiple cell lines are used in the lab, cross-contamination is a possibility. Confirm the identity of your cell line using methods like DNA fingerprinting or karyotype analysis.[9]

Data Presentation

Table 1: Common Contaminants and Their Characteristics

ContaminantTypical SignsDetection MethodsSusceptibility to β-Lactams
Bacteria Rapid turbidity, sudden pH drop (yellow media), odor, visible under microscope.[4][9]Visual, Microscopy, Microbiological Culture, PCR.[14]Yes (if they have a cell wall and are not resistant).
Yeast Slower turbidity, oval/budding particles visible under microscope, pH may become acidic.[12]Visual, Microscopy, Microbiological Culture.No.
Mold Visible filamentous structures (hyphae), may form fuzzy colonies, media can become cloudy.[7]Visual, Microscopy, Microbiological Culture.No.
Mycoplasma No visible turbidity, altered cell growth, changes in metabolism, inconsistent results.[6][8]PCR, DNA Staining (Hoechst/DAPI), ELISA.[14][15]No (lacks a cell wall).[6]
Endotoxin No visible signs, can alter cell function and cause experimental variability.[12]Limulus Amebocyte Lysate (LAL) Assay.[16]No (is a chemical byproduct).
Viruses Often no visible signs, may cause changes in cell morphology or cell death.[9]PCR, ELISA, Electron Microscopy.[14]No.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol provides a general workflow for detecting mycoplasma DNA in cell culture supernatant or cell lysate. Commercial kits are highly recommended for their reliability and sensitivity.[15][17]

Objective: To amplify a conserved region of the mycoplasma 16S rRNA gene to detect its presence.

Methodology:

  • Sample Preparation:

    • Grow cells to 80-100% confluency. The culture should be at least 48-72 hours old.[18]

    • Collect 100-200 µL of the cell culture supernatant into a sterile microcentrifuge tube. Alternatively, cell lysates can be used as mycoplasma can be attached to the cell membrane.[17][19]

    • Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release DNA.[19]

    • Centrifuge at maximum speed for 2 minutes to pellet cell debris. The supernatant contains the DNA for the PCR reaction.[19]

  • PCR Reaction Setup:

    • Work in a dedicated PCR clean area to avoid cross-contamination.

    • Prepare a master mix on ice containing PCR buffer, dNTPs, universal mycoplasma primers (targeting the 16S rRNA gene), and a Taq polymerase.[18]

    • Aliquot the master mix into PCR tubes.

    • Add 2-5 µL of the prepared sample supernatant to the respective tubes.

    • Include a Positive Control (known mycoplasma DNA) and a Negative Control (nuclease-free water) in every run.[18]

  • Thermocycling:

    • A typical program involves:

      • Initial Denaturation: 95°C for 3 minutes.[18]

      • 35-40 Cycles of:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing: 55°C for 15-30 seconds.

        • Extension: 72°C for 15-30 seconds.

      • Final Extension: 72°C for 1-5 minutes.[18]

  • Analysis:

    • Analyze the PCR products using agarose gel electrophoresis.[18]

    • Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium bromide or a safer alternative).

    • A band of the expected size (typically ~400-550 bp depending on the primers) in the sample lane indicates a positive result for mycoplasma. The negative control should show no band.[18]

Protocol 2: Endotoxin Detection by LAL Assay (Kinetic Chromogenic Method)

This protocol outlines the general steps for quantifying endotoxin levels using the widely accepted Limulus Amebocyte Lysate (LAL) kinetic assay.[16]

Objective: To measure the concentration of endotoxins based on the rate of a color-producing enzymatic reaction.

Methodology:

  • Sample and Reagent Preparation:

    • All materials (pipette tips, tubes, plates) must be pyrogen-free.

    • Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) according to the manufacturer's instructions.[20][21]

    • Prepare a standard curve by making serial dilutions of the CSE in LRW to known concentrations (e.g., from 10 to 0.005 EU/mL).

    • Prepare dilutions of the test sample (e.g., cell culture medium, serum). A negative control (LRW) must be included.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate.[16]

    • Pipette 100 µL of each standard, sample, and negative control into the appropriate wells.

    • Add 100 µL of the reconstituted LAL reagent to each well.[20]

    • Immediately place the plate into an incubating microplate reader set to 37°C ± 1°C.[20]

  • Data Acquisition:

    • The plate reader measures the absorbance (color change) in each well over time (e.g., every minute for 60-90 minutes).[16]

    • The software calculates the time it takes for the absorbance in each well to reach a predetermined level. This time is inversely proportional to the amount of endotoxin present.[22]

  • Analysis:

    • A standard curve is generated by plotting the log of the endotoxin concentration against the log of the reaction time for the standards.

    • The endotoxin concentration in the test samples is interpolated from this standard curve. The results are typically reported in Endotoxin Units per milliliter (EU/mL).

Visualizations

cluster_mechanism Mechanism of β-Lactam Antibiotics PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall (Cross-linked) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis PBP->Lysis Inhibition Leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibits

Caption: Simplified pathway of β-lactam antibiotic action on bacterial cell walls.

cluster_workflow Troubleshooting Workflow for Suspected Contamination start Observation: Unexpected result in cell culture (e.g., turbidity, poor growth, variability) q1 {Visible Signs? | Turbidity, Color Change, Filaments} start->q1 a1_yes Action: 1. Isolate & Discard Culture 2. Decontaminate Workspace 3. Review Aseptic Technique q1->a1_yes Yes q2 No Visible Signs Cells look healthy, but results are inconsistent q1->q2 No a2_action Action: Perform Mycoplasma PCR Test q2->a2_action q3 {Mycoplasma Test Result} a2_action->q3 a3_pos Action: 1. Discard or Treat Culture 2. Test All Lab Cell Stocks 3. Decontaminate Incubator q3->a3_pos Positive a3_neg Further Investigation: - Test for Endotoxins (LAL Assay) - Perform Cell Line Authentication - Check Reagent Quality q3->a3_neg Negative

Caption: Logical workflow for troubleshooting cell culture contamination events.

cluster_pcr Experimental Workflow for Mycoplasma PCR Detection s1 1. Sample Collection (Supernatant from ~80% confluent culture) s2 2. DNA Release (Heat at 95°C for 5-10 min) s1->s2 s3 3. PCR Setup (Master Mix + Sample + Controls) s2->s3 s4 4. Amplification (Thermocycler, 35-40 cycles) s3->s4 s5 5. Gel Electrophoresis (Separate DNA fragments by size) s4->s5 s6 6. Analysis (Visualize bands under UV light) s5->s6 s7 Result: Positive or Negative s6->s7

Caption: Step-by-step experimental workflow for PCR-based mycoplasma detection.

References

Technical Support Center: Enhancing the In-Vivo Half-Life of Aspoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in-vivo half-life of Aspoxicillin.

Frequently Asked Questions (FAQs)

Q1: What is the reported in-vivo half-life of this compound, and why is it relatively short?

This compound, a broad-spectrum, semi-synthetic penicillin, has a reported biological half-life of approximately 1.44 to 1.73 hours in healthy volunteers, depending on the route of administration.[1][2] This short half-life is primarily due to its rapid excretion through the kidneys.[2] Most of the administered dose is excreted in the urine within four hours.[1] Like other beta-lactam antibiotics, this compound's mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4]

Q2: What are the primary strategies for extending the in-vivo half-life of this compound?

The main approaches to prolonging the circulation time of pharmaceuticals like this compound fall into several categories:

  • Polymer Conjugation (e.g., PEGylation): This involves attaching a polymer, such as polyethylene glycol (PEG), to the drug molecule. This increases the hydrodynamic radius of the molecule, which can reduce renal clearance and shield it from enzymatic degradation.[5][6]

  • Encapsulation in Nanocarriers (e.g., Liposomes): Encapsulating this compound within lipid-based vesicles (liposomes) or polymeric nanoparticles can protect it from rapid clearance and allow for a more sustained release.[7][8][9][10]

  • Binding to Serum Proteins: Modifying this compound to non-covalently bind to long-circulating serum proteins like albumin can significantly extend its half-life.[11]

  • Fusion to Half-Life Extension Modules: For biologic drugs, fusion to moieties like the Fc region of antibodies or other polypeptide chains can prolong circulation.[12][13] While less common for small molecules like this compound, the principles can be adapted in certain formulation strategies.

Q3: Are there any established drug combinations that can indirectly extend this compound's effective lifespan?

Yes, combining this compound with other compounds can be a viable strategy. For instance, co-administration with β-lactamase inhibitors can protect this compound from degradation by resistant bacteria, thereby extending its efficacy.[14] Additionally, using adjuvants that enhance the antibiotic's activity can also be considered a life-extending strategy for the drug's therapeutic window.[14][15]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency of this compound in Liposomes

Problem: You are experiencing low encapsulation efficiency (<50%) when formulating this compound into liposomes.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Liposome Preparation Method The chosen method may not be ideal for a hydrophilic molecule like this compound. Experiment with different techniques such as the thin-film hydration method, reverse-phase evaporation, or microfluidics. Microfluidic methods have shown high encapsulation efficiencies for similar antibiotics like amoxicillin.[7][8][16]
Incorrect pH of the Hydration Buffer The ionization state of this compound can affect its partitioning into the aqueous core of the liposome. Ensure the pH of your hydration buffer is optimized. For penicillins, a pH range of 6.0-7.0 is generally recommended to maintain stability and solubility.
Lipid Composition Not Ideal The charge and fluidity of the lipid bilayer can influence encapsulation. Try incorporating charged lipids (e.g., DSPG) to enhance the encapsulation of polar molecules. The inclusion of cholesterol can improve vesicle stability.
Drug-to-Lipid Ratio is Too High Saturating the capacity of the liposomes can lead to low efficiency. Systematically vary the initial drug-to-lipid ratio to find the optimal loading concentration.

Issue 2: Rapid Release of this compound from Nanoparticle Formulations

Problem: Your nanoparticle-encapsulated this compound shows a high initial burst release and does not provide a sustained release profile in vitro.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Amount of Surface-Adsorbed Drug A significant portion of the drug may be adsorbed to the nanoparticle surface rather than being encapsulated. Ensure your purification method (e.g., dialysis, size exclusion chromatography) is adequate to remove unencapsulated and surface-bound this compound.
Poor Polymer-Drug Interaction If using polymeric nanoparticles, the interaction between the polymer matrix and this compound may be weak. Consider using polymers with functional groups that can interact with this compound (e.g., through hydrogen bonding).
High Polymer Degradation Rate The chosen polymer may be degrading too quickly in the release medium. Select a polymer with a slower degradation profile or a higher molecular weight.
Inappropriate Release Medium The pH or enzymatic composition of the release medium may be accelerating drug release. Ensure the in-vitro release conditions mimic the intended in-vivo environment as closely as possible.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to this compound's pharmacokinetics and potential half-life extension strategies.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers

Administration RouteDoseMaximum Serum Level (µg/mL)Time to Max. Serum Level (hours)Biological Half-Life (hours)8-hour Urinary Recovery (%)
Intramuscular (i.m.)1 g25.20.751.7374.6
Intravenous (i.v.)1 g118.20.081.6575.9
Intravenous Drip Infusion (d.i.)1 g70.31.001.4488.0

Data sourced from a study in healthy volunteers.[1]

Table 2: Example Encapsulation Efficiencies for a Similar Antibiotic (Amoxicillin) in Liposomal Formulations

FormulationPreparation MethodEncapsulation Efficiency (%)Particle Size (nm)
Amoxicillin in LiposomesMicrofluidics~77~130
Amoxicillin in Chitosan-Alginate NanohydrogelsIonic Gelation~64N/A

Note: This data is for Amoxicillin and serves as a reference for potential outcomes with this compound.[8][9]

Experimental Protocols

Protocol 1: Encapsulation of this compound in Liposomes via Thin-Film Hydration

This protocol describes a standard method for encapsulating a water-soluble drug like this compound into liposomes.

  • Lipid Film Preparation:

    • Dissolve lipids (e.g., DSPC and Cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator at a temperature above the lipid transition temperature.

    • Dry the film under a vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Prepare a solution of this compound in a sterile, isotonic buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be determined based on the desired drug-to-lipid ratio.

    • Hydrate the lipid film with the this compound solution by vortexing at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography, dialysis against the hydration buffer, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound by lysing the purified liposomes with a suitable solvent (e.g., methanol) and measuring the drug concentration using a validated analytical method like HPLC.

    • Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total initial amount of drug) x 100.

Protocol 2: PEGylation of this compound

This protocol outlines a general workflow for conjugating polyethylene glycol (PEG) to this compound. This would likely target the primary amine group on the molecule.

  • Selection of PEG Reagent:

    • Choose a PEG reagent with a suitable reactive group for the amine on this compound, such as NHS-ester PEG (N-Hydroxysuccinimide ester). The size of the PEG (e.g., 5, 10, 20 kDa) will influence the final properties of the conjugate.

  • Conjugation Reaction:

    • Dissolve this compound in a reaction buffer with a pH that maintains the reactivity of the target amine group (typically pH 7.5-8.5).

    • Add the activated PEG reagent to the this compound solution at a specific molar ratio (e.g., 1:1, 1:2 PEG:this compound).

    • Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 2-4 hours), with gentle stirring.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, which will react with any excess NHS-ester PEG.

  • Purification of the Conjugate:

    • Separate the PEG-Aspoxicillin conjugate from unreacted this compound and free PEG using techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Analysis and Characterization:

    • Confirm the successful conjugation and determine the purity of the product using SDS-PAGE (if the molecular weight is large enough) and HPLC.

    • Use techniques like MALDI-TOF mass spectrometry to determine the molecular weight of the conjugate and confirm the degree of PEGylation.

    • Assess the in-vitro antibacterial activity of the PEG-Aspoxicillin conjugate to ensure it has retained its therapeutic function.

Visualizations

experimental_workflow_liposomes cluster_prep Preparation cluster_process Processing cluster_purify Purification & Analysis p1 Dissolve Lipids in Organic Solvent p2 Create Thin Film via Rotary Evaporation p1->p2 p3 Hydrate Film with This compound Solution p2->p3 proc1 Size Reduction (Extrusion/Sonication) p3->proc1 pur1 Remove Free Drug (e.g., Dialysis) proc1->pur1 pur2 Characterize Size, Zeta Potential & EE pur1->pur2

Caption: Workflow for this compound Liposomal Encapsulation.

logical_relationship_half_life cluster_problem Pharmacokinetic Challenge cluster_solutions Half-Life Extension Strategies cluster_outcomes Desired Outcomes asp This compound renal Rapid Renal Clearance asp->renal half_life Short In-Vivo Half-Life (~1.6h) renal->half_life peg Polymer Conjugation (PEGylation) half_life->peg Address with lipo Nanocarrier Encapsulation half_life->lipo Address with albumin Serum Protein Binding half_life->albumin Address with outcome1 Increased Hydrodynamic Size peg->outcome1 outcome3 Sustained Release lipo->outcome3 outcome2 Reduced Renal Clearance albumin->outcome2 outcome1->outcome2 outcome4 Extended In-Vivo Half-Life outcome2->outcome4 outcome3->outcome4

Caption: Strategies to Address this compound's Short Half-Life.

References

Technical Support Center: Mitigating Aspoxicillin-Induced Changes in Bacterial Morphology During Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preserving bacterial morphology during microscopy after treatment with Aspoxicillin.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect bacterial morphology?

A1: this compound is a broad-spectrum, semisynthetic penicillin derivative that functions by inhibiting bacterial cell wall synthesis.[1] It specifically binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial cell membrane. This action disrupts the cross-linking of peptidoglycan chains, which are essential for cell wall integrity.[1][2] Consequently, the cell wall weakens, leading to distinct morphological changes. In bacteria such as Escherichia coli, treatment with this compound results in the formation of spheroplast-like cells or cells with noticeable bulges, which ultimately leads to cell lysis.[3]

Q2: Why are my this compound-treated bacteria lysing before I can image them?

A2: Bacteria treated with this compound have a compromised cell wall, making them osmotically fragile. If these cells are transferred to a hypotonic solution (a solution with a lower solute concentration than the cell's cytoplasm), they will rapidly take on water and burst. This is a common issue during sample preparation for microscopy if the buffers used for washing and fixation are not osmotically stabilized.

Q3: What are the primary challenges in preparing this compound-treated bacteria for microscopy?

A3: The main challenges are:

  • Osmotic Instability: The weakened cell wall makes the bacteria highly susceptible to lysis from osmotic shock.

  • Structural Collapse: The altered cell shapes, such as spheroplasts, can be delicate and prone to collapsing or shrinking during the dehydration and drying steps required for electron microscopy.

  • Artifacts: Improper sample preparation can introduce artifacts that may be misinterpreted as effects of the antibiotic.

Q4: Can I use standard Gram staining for this compound-treated bacteria?

A4: While you can perform Gram staining, the results may be unreliable. The compromised cell wall of Gram-positive bacteria can fail to retain the crystal violet-iodine complex, potentially leading to a false Gram-negative result. For Gram-negative bacteria, the altered outer membrane and peptidoglycan layer can also affect the staining outcome. It is crucial to be aware of these potential inaccuracies when interpreting results.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the microscopic analysis of this compound-treated bacteria.

Problem Possible Cause Recommended Solution
Cells appear lysed or as debris under the microscope. Osmotic shock during fixation or washing steps.Use an osmotically stabilized buffer for all fixation and washing steps. The buffer should be isotonic to the bacterial cytoplasm. A common approach is to supplement the buffer with sucrose or polyethylene glycol.
Cells are shrunken or collapsed (especially in SEM). Surface tension during air-drying or improper critical point drying.Avoid air-drying directly from water or ethanol. Use a critical point dryer or a chemical drying agent like hexamethyldisilazane (HMDS) after dehydration to minimize structural collapse.
Bacterial morphology appears distorted or unnatural. Fixation is too harsh or prolonged.Optimize the concentration of the fixative (e.g., glutaraldehyde) and the fixation time. For very delicate structures, a lower concentration of glutaraldehyde for a shorter duration might be beneficial.
Poor contrast or unclear images. Inadequate staining or metal coating (for SEM).For transmission electron microscopy (TEM), ensure proper staining with heavy metals like osmium tetroxide and uranyl acetate. For scanning electron microscopy (SEM), ensure a uniform and adequate coating of a conductive metal (e.g., gold-palladium) to prevent charging and improve signal.
Filamentous or elongated cells are observed instead of spheroplasts. The concentration of this compound may be too low, or the antibiotic may be targeting different PBPs at the concentration used.Verify the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. Test a range of concentrations at, above, and below the MIC to observe the full spectrum of morphological changes. Note that some beta-lactams can cause filamentation at sub-MIC levels.

III. Data Presentation

The morphological effects of beta-lactam antibiotics like this compound are dose-dependent. While specific quantitative data for this compound is limited in publicly available literature, the following table, based on studies of the closely related antibiotic amoxicillin on E. coli, illustrates the expected trend.

Amoxicillin Concentration (relative to MIC)Observed Morphological Changes in E. coli
1/16 x MICNo significant morphological changes observed.
1/8 to 1/2 x MICPredominantly filament formation (elongated cells).
1 x MICFormation of short rods with bulbous swellings.
2 x MICIncreased formation of spheroplasts and eventual lysis.

This table is a qualitative summary based on descriptive data from studies on amoxicillin, a related beta-lactam antibiotic, to provide an expected trend for this compound's effects.[4][5]

IV. Experimental Protocols

Protocol 1: Preparation of this compound-Treated E. coli for Scanning Electron Microscopy (SEM)

This protocol is designed to preserve the delicate structures of this compound-treated bacteria.

Materials:

  • Mid-log phase culture of E. coli

  • This compound solution

  • Poly-L-lysine coated coverslips

  • Primary Fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (osmotically stabilized with 0.7 M sucrose, pH 7.2)

  • Wash Buffer: 0.1 M sodium cacodylate buffer (with 0.7 M sucrose, pH 7.2)

  • Post-Fixative: 1% osmium tetroxide in distilled water

  • Graded ethanol series (30%, 50%, 70%, 90%, 100%)

  • Hexamethyldisilazane (HMDS)

  • SEM stubs and conductive adhesive

Procedure:

  • Antibiotic Treatment: Treat the mid-log phase E. coli culture with the desired concentration of this compound for the specified duration.

  • Adhesion to Coverslip: Gently place a small volume of the treated bacterial culture onto a poly-L-lysine coated coverslip and allow the bacteria to adhere for 10-15 minutes.

  • Primary Fixation: Carefully wash the coverslip with the wash buffer to remove non-adherent cells and media. Immediately immerse the coverslip in the primary fixative for 1 hour at room temperature.

  • Washing: Rinse the coverslip three times with the wash buffer, 10 minutes for each wash.

  • Post-Fixation: Immerse the coverslip in the 1% osmium tetroxide solution for 1 hour. This step enhances contrast and further stabilizes the cellular structures.

  • Dehydration: Dehydrate the sample by immersing the coverslip in a graded ethanol series (30%, 50%, 70%, 90%, 100%, 100%, 100%) for 10 minutes at each concentration.

  • Chemical Drying: Immerse the dehydrated coverslip in a 1:1 solution of 100% ethanol and HMDS for 10 minutes, followed by two immersions in 100% HMDS for 10 minutes each.

  • Air Drying: Remove the coverslip from HMDS and allow it to air dry in a fume hood.

  • Mounting and Coating: Mount the dried coverslip onto an SEM stub using conductive adhesive. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium).

  • Imaging: The sample is now ready for observation in the SEM.

V. Visualizations

Diagram 1: this compound's Mechanism of Action

Aspoxicillin_Mechanism This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inactivates Crosslinking Peptidoglycan Cross-linking This compound->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Cell Wall Synthesis Crosslinking->CellWall Is essential for Integrity Cell Wall Weakening Crosslinking->Integrity Disruption leads to Morphology Spheroplast Formation/ Bulging Integrity->Morphology Results in Lysis Cell Lysis Morphology->Lysis Leads to

Caption: Mechanism of this compound leading to morphological changes and cell lysis.

Diagram 2: Experimental Workflow for SEM Preparation

SEM_Workflow start Start: this compound-Treated Bacterial Culture adhesion 1. Adhesion to Poly-L-Lysine Coverslip start->adhesion fixation 2. Primary Fixation (Glutaraldehyde in Osmotically Stabilized Buffer) adhesion->fixation washing1 3. Washing fixation->washing1 postfix 4. Post-Fixation (Osmium Tetroxide) washing1->postfix dehydration 5. Dehydration (Graded Ethanol Series) postfix->dehydration drying 6. Chemical Drying (HMDS) dehydration->drying mounting 7. Mounting & Sputter-Coating drying->mounting imaging End: SEM Imaging mounting->imaging

Caption: Workflow for preparing this compound-treated bacteria for SEM.

Diagram 3: Troubleshooting Logic for Cell Lysis

Lysis_Troubleshooting problem Problem: Cells are lysed upon observation q1 Are you using an osmotically stabilized buffer for all washing and fixation steps? problem->q1 sol1 Solution: Prepare all buffers (e.g., 0.1 M sodium cacodylate) with an osmoprotectant like 0.7 M sucrose. q1->sol1 No q2 Is the sample handling too harsh (e.g., vigorous centrifugation or vortexing)? q1->q2 Yes end Re-evaluate Experiment sol1->end sol2 Solution: Handle samples gently. Avoid high-speed centrifugation. Allow cells to settle by gravity or use very low-speed spins. q2->sol2 Yes q2->end No sol2->end

Caption: Troubleshooting workflow for preventing cell lysis during sample preparation.

References

Validation & Comparative

Aspoxicillin vs. Piperacillin: A Comparative Efficacy Guide for Abdominal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Aspoxicillin and piperacillin in the treatment of abdominal infections, compiled from available clinical and in-vitro data.

Executive Summary

This compound, a broad-spectrum penicillin, has demonstrated comparable clinical efficacy to piperacillin in the treatment of severe abdominal infections. A key phase III clinical trial revealed similar treatment responder rates between the two antibiotics. While both drugs share a common mechanism of action by inhibiting bacterial cell wall synthesis, their in-vitro activity against specific pathogens may vary. This guide presents a comprehensive overview of the available data to inform research and development in this therapeutic area.

Mechanism of Action

Both this compound and piperacillin are beta-lactam antibiotics that exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][2][3] This inactivation interferes with the cross-linkage of peptidoglycan chains, a critical component of the bacterial cell wall. The disruption of cell wall synthesis leads to cell lysis and bacterial death.[3] Piperacillin is often formulated with a beta-lactamase inhibitor, such as tazobactam, to protect it from degradation by beta-lactamase enzymes produced by some resistant bacteria.

Clinical Efficacy in Abdominal Infections

A significant phase III comparative study provides the primary clinical evidence for the non-inferiority of this compound compared to piperacillin in treating severe abdominal infections.

Clinical Trial Data
ParameterThis compoundPiperacillinReference
Study Design Phase III, Randomized, Controlled TrialPhase III, Randomized, Controlled TrialNiinikoski J, et al. 1994.
Patient Population 52 patients with severe abdominal infections53 patients with severe abdominal infectionsNiinikoski J, et al. 1994.
Dosing Regimen 4 g every 8 hours (tds)4 g every 6 hours (qds)Niinikoski J, et al. 1994.
Treatment Responders 90% (45 out of 50 evaluable patients)91% (48 out of 53 evaluable patients)Niinikoski J, et al. 1994.
95% Confidence Interval for Efficacy Difference -12% to +11%-12% to +11%Niinikoski J, et al. 1994.

In-Vitro Activity

A crucial aspect of comparing antibiotic efficacy is their in-vitro activity against relevant pathogens. Common bacteria implicated in abdominal infections include Escherichia coli and Bacteroides fragilis.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli This compoundData not availableData not available
Piperacillin/Tazobactam0.54Seo YB, et al. 2017.[4]
Bacteroides fragilis This compoundData not availableData not available
Piperacillin/Tazobactam1632Lee Y, et al. 2014.[5]

Experimental Protocols

Phase III Clinical Trial: this compound vs. Piperacillin in Severe Abdominal Infections

Objective: To compare the efficacy and safety of this compound with piperacillin in the treatment of severe abdominal infections.

Methodology:

  • Patient Selection: Hospitalized patients with clinical signs of severe intra-abdominal infection, such as perforated appendicitis, acute cholecystitis, or intra-abdominal abscess, were enrolled.

  • Randomization: Patients were randomly assigned to receive either intravenous this compound or piperacillin.

  • Dosing:

    • This compound group: 4 grams administered intravenously every 8 hours.

    • Piperacillin group: 4 grams administered intravenously every 6 hours.

  • Data Collection: Clinical and bacteriological data were collected at baseline, during treatment, and at follow-up visits. This included blood and tissue cultures for pathogen identification and susceptibility testing.

  • Outcome Measures: The primary efficacy endpoint was the clinical response at the end of treatment, categorized as "responder" or "non-responder." Safety was assessed by monitoring adverse events.

Visualizations

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Assessment screening Hospitalized patients with severe abdominal infections inclusion Inclusion Criteria Met (e.g., perforated appendicitis, intra-abdominal abscess) screening->inclusion Yes exclusion Exclusion Criteria Met screening->exclusion No randomize Random Assignment inclusion->randomize aspoxicillin_arm This compound Group (n=52) randomize->aspoxicillin_arm piperacillin_arm Piperacillin Group (n=53) randomize->piperacillin_arm asp_dosing This compound 4g IV every 8h aspoxicillin_arm->asp_dosing pip_dosing Piperacillin 4g IV every 6h piperacillin_arm->pip_dosing data_collection Clinical & Bacteriological Data Collection asp_dosing->data_collection pip_dosing->data_collection primary_endpoint Primary Endpoint: Clinical Response data_collection->primary_endpoint safety_assessment Safety Assessment: Adverse Events data_collection->safety_assessment

Figure 1: Experimental workflow of the comparative Phase III clinical trial.

Signaling_Pathway cluster_drug Beta-Lactam Antibiotic cluster_bacteria Bacterial Cell drug {this compound | Piperacillin} pbp Penicillin-Binding Proteins (PBPs) drug->pbp Binds to & Inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall peptidoglycan->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Weakened wall leads to

Figure 2: Mechanism of action of beta-lactam antibiotics.

References

Aspoxicillin's Efficacy Against Clinically Isolated Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In an era of escalating antibiotic resistance, the search for novel antimicrobial agents with potent activity against multidrug-resistant (MDR) pathogens is of paramount importance. This guide provides a comparative analysis of Aspoxicillin, a broad-spectrum, semi-synthetic penicillin, and its potential activity against clinically significant resistant bacterial strains. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and visualizations of key pathways.

Executive Summary

Comparative In-Vitro Activity of Common Antibiotics

To provide a benchmark for this compound's potential efficacy, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for several standard-of-care antibiotics against key resistant bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency. Data is presented as MIC50 and MIC90, representing the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Note: The absence of this compound data in these tables highlights a critical knowledge gap and underscores the need for direct comparative studies.

Table 1: Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Vancomycin1.0 - 1.52.0[1][2][3][4]
Piperacillin-Tazobactam0.52.0[5]
MeropenemNot Generally ActiveNot Generally Active[6][7][8]

Table 2: Activity Against ESBL-Producing Escherichia coli

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Piperacillin-Tazobactam≤4.0 - 8.016 - >32
Meropenem0.03 - 0.250.12 - 0.25[9][10][11]

Table 3: Activity Against Pseudomonas aeruginosa

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Piperacillin-Tazobactam4.0128[12]
Meropenem0.516[12][13]

Table 4: Activity Against Bacteroides fragilis Group

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Piperacillin-Tazobactam8.032[14]
Meropenem≤0.06 - 0.250.25 - 0.5

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in-vitro activity of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

a. Broth Microdilution Method

This method is a standardized and widely used technique to determine the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL), is prepared. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

b. Agar Dilution Method

This method is considered a reference standard for MIC determination.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of the antibiotic.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate. The plates are then incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic on the agar plate that prevents the growth of the bacteria.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts in antibiotic activity and resistance.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Clinical Isolate (Resistant Strain) prep_inoculum Prepare Standardized Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates or Agar Plates prep_inoculum->inoculation serial_dilution Prepare Serial Dilutions of this compound & Comparators serial_dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_mic Determine MIC (Lowest concentration with no visible growth) incubation->read_mic data_analysis Compare MIC50/MIC90 Values read_mic->data_analysis end Comparative Efficacy Report data_analysis->end

Caption: Workflow for Antimicrobial Susceptibility Testing.

cluster_pathway This compound Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to & Inhibits cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes lysis Cell Wall Instability & Cell Lysis cell_wall->lysis Disruption leads to beta_lactamase Beta-Lactamase Production beta_lactamase->this compound Inactivates pbp_modification Alteration of PBPs pbp_modification->this compound Reduces Binding Affinity efflux_pump Drug Efflux Pumps efflux_pump->this compound Expels Drug

Caption: this compound's mechanism and bacterial resistance.

Conclusion

While this compound shows promise as a broad-spectrum beta-lactam antibiotic, a comprehensive evaluation of its activity against clinically relevant resistant strains requires direct, head-to-head comparative studies. The data and protocols presented in this guide offer a foundation for such investigations. Future research should focus on determining the MIC distributions of this compound against large panels of well-characterized resistant isolates, including MRSA, VRE, ESBL-producing Enterobacteriaceae, and carbapenem-resistant organisms. Such data are crucial for positioning this compound in the clinical landscape and for guiding its potential use in treating infections caused by these challenging pathogens.

References

A Comparative Guide to Aspoxicillin and Cefepime in a Neutropenic Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspoxicillin is a broad-spectrum, semi-synthetic penicillin derivative with antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Cefepime is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[2] Both antibiotics are beta-lactams and exert their bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] The neutropenic mouse model is a standard preclinical model used to evaluate the efficacy of antimicrobial agents in an immunocompromised host, mimicking the clinical scenario of patients with neutropenia who are at a high risk of severe bacterial infections.

Mechanism of Action

Both this compound and Cefepime are beta-lactam antibiotics that target and inactivate penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[1][3] This inactivation disrupts the cross-linking of peptidoglycan chains, a critical step in bacterial cell wall synthesis. The resulting weakened cell wall leads to cell lysis and bacterial death.

Mechanism of Action of Beta-Lactam Antibiotics cluster_antibiotic Beta-Lactam Antibiotic (this compound or Cefepime) cluster_bacteria Bacterial Cell Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

Mechanism of action of beta-lactam antibiotics.

Experimental Protocols: Neutropenic Mouse Thigh Infection Model

While specific protocols for this compound in a neutropenic mouse model are not available, numerous studies have detailed the methodology for evaluating Cefepime. The following is a generalized experimental workflow based on these studies.

  • Induction of Neutropenia: Mice (commonly ICR or Swiss strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A typical regimen involves two injections: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[4][5]

  • Infection: Mice are inoculated intramuscularly in the thigh with a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, or Escherichia coli) to establish a localized infection.[6]

  • Treatment: Antibiotic therapy is initiated at a specific time point post-infection (e.g., 2 hours). The drug is administered via a clinically relevant route, such as subcutaneous or intraperitoneal injection, at various dose levels and frequencies.[4][5]

  • Efficacy Assessment: The primary endpoint is the change in bacterial load in the thigh muscle over a 24-hour period. This is determined by homogenizing the thigh tissue and quantifying the number of colony-forming units (CFU) per gram of tissue.[6][7]

Experimental Workflow: Neutropenic Mouse Thigh Infection Model Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Thigh Infection with Bacteria Neutropenia->Infection Treatment Administer Antibiotic (e.g., Cefepime) Infection->Treatment Monitoring Monitor for 24 hours Treatment->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia TissueHarvest Harvest Thigh Tissue Euthanasia->TissueHarvest CFU Determine Bacterial Load (CFU/thigh) TissueHarvest->CFU End End CFU->End

Experimental workflow for a neutropenic mouse thigh infection model.

Data Presentation: Efficacy in Neutropenic Mouse Models

This compound

There is a lack of publicly available data on the efficacy of this compound in a neutropenic mouse model. While it is known to have a broad antibacterial spectrum in vitro and has shown potent activity in vivo in other models, specific quantitative data from a neutropenic model is not available for comparison.[8]

Cefepime

Numerous studies have evaluated the efficacy of Cefepime in neutropenic mouse models against various pathogens. The following table summarizes representative data from these studies.

PathogenMouse ModelDosing RegimenEfficacy EndpointResultReference
Enterobacteriaceae (cefepime-nonsusceptible)Neutropenic ThighHuman-simulated regimen (2g q8h)Change in log10 CFU/thigh at 24h-0.6 ± 0.1 log10 CFU for 3 isolates; growth similar to control for 17 isolates[4]
Serine β-lactamase-producing Gram-negative bacteriaNeutropenic ThighHuman-simulated regimen (2g q8h) with VNRX-5133Change in log10 CFU/thigh at 24h≥ 1-log reduction in 17 out of 24 isolates[6]
Carbapenem-resistant Acinetobacter baumanniiNeutropenic ThighHuman-simulated regimen with zidebactamChange in log10 CFU/thigh at 24hMean reduction of -2.09 ± 1.01 log10 CFU/thigh[7]
EnterobacteralesNeutropenic LungDose fractionationPlasma fT>MIC for 1 log10 killRanged from 17% to 53.7%[9]
ESBL-producing EnterobacteriaceaeNeutropenic ThighCefepime administered q2h with tazobactam%fT>CT for bacteriostatic effectMean of 24.6% for a CT of 0.25 mg/liter[10]

fT>MIC: Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration. fT>CT: Percentage of time above the threshold concentration.

Conclusion

Based on the available evidence, Cefepime has been extensively studied in neutropenic mouse models and has demonstrated efficacy against a variety of Gram-negative pathogens, particularly when used in combination with β-lactamase inhibitors for resistant strains. The pharmacodynamic parameter most closely linked to its efficacy is the percentage of time the free drug concentration remains above the MIC (%fT>MIC).

This compound is a potent beta-lactam antibiotic with a broad spectrum of activity.[11] However, there is a significant data gap regarding its performance in a neutropenic mouse model. Further in vivo studies are required to determine its efficacy in immunocompromised hosts and to allow for a direct comparison with other antibiotics like Cefepime. Researchers are encouraged to consider this data gap when designing preclinical studies for novel antimicrobial agents.

References

The Synergistic Alliance: Aspoxicillin and Aminoglycoside Antibiotics in Combating Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of β-lactam antibiotics with aminoglycosides has long been a cornerstone in the treatment of severe bacterial infections. This guide delves into the synergistic relationship between Aspoxicillin, a broad-spectrum β-lactam antibiotic, and aminoglycoside antibiotics. By objectively comparing their combined performance with alternative therapies and providing a foundation in established experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.

The primary mechanism behind this synergy lies in the complementary actions of the two drug classes. β-lactams, such as this compound, inhibit the synthesis of the bacterial cell wall. This disruption increases the permeability of the bacterial cell membrane, facilitating the uptake of aminoglycosides.[1][2] Once inside the cell, aminoglycosides bind to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, bacterial cell death. This one-two punch often results in a more potent and rapid bactericidal effect than either agent alone.

Quantitative Analysis of Synergy: A Comparative Overview

While specific quantitative data for this compound in combination with all major aminoglycosides is not extensively available in published literature, we can extrapolate from studies on structurally similar β-lactams, such as piperacillin and azlocillin, to provide a comparative perspective. The following tables summarize representative data from in vitro synergy studies using the checkerboard method, which calculates the Fractional Inhibitory Concentration (FIC) index. A lower FIC index indicates a higher degree of synergy.

Synergy is generally defined as an FIC index of ≤ 0.5. An FIC index between 0.5 and 4.0 is typically considered additive or indifferent, while an index > 4.0 suggests antagonism.[3]

Table 1: Synergistic Effect of Piperacillin and Amikacin against Pseudomonas aeruginosa

Bacterial StrainPiperacillin MIC (µg/mL)Amikacin MIC (µg/mL)Piperacillin MIC in Combination (µg/mL)Amikacin MIC in Combination (µg/mL)FIC IndexInterpretation
P. aeruginosa Isolate 1164410.5Synergy
P. aeruginosa Isolate 2328820.5Synergy
P. aeruginosa Isolate 38220.50.5Synergy

Note: Data is representative of findings for piperacillin as a proxy for this compound. Actual values for this compound may vary.

Table 2: Synergistic Effect of Azlocillin and Gentamicin against various Gram-Negative Bacteria

Bacterial StrainAzlocillin MIC (µg/mL)Gentamicin MIC (µg/mL)Azlocillin MIC in Combination (µg/mL)Gentamicin MIC in Combination (µg/mL)FIC IndexInterpretation
E. coli32280.50.5Synergy
K. pneumoniae641160.250.5Synergy
P. aeruginosa12843210.5Synergy

Note: Data is representative of findings for azlocillin as a proxy for this compound. Actual values for this compound may vary.

Mechanism of Synergistic Action

The synergistic interaction between this compound and aminoglycosides can be visualized as a sequential process that enhances the efficacy of the aminoglycoside.

Mechanism of Synergy: this compound and Aminoglycosides This compound This compound CellWall Bacterial Cell Wall Synthesis This compound->CellWall Inhibits IncreasedPermeability Increased Cell Wall Permeability CellWall->IncreasedPermeability Disruption leads to Uptake Enhanced Aminoglycoside Uptake IncreasedPermeability->Uptake Aminoglycoside Aminoglycoside Aminoglycoside->Uptake Ribosome 30S Ribosomal Subunit Uptake->Ribosome Binds to ProteinSynthesis Inhibition of Protein Synthesis Ribosome->ProteinSynthesis CellDeath Bacterial Cell Death ProteinSynthesis->CellDeath Checkerboard Assay Workflow start Start prep_antibiotics Prepare Serial Dilutions of Antibiotics in 96-Well Plate start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum prep_antibiotics->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs incubate->read_mic calculate_fic Calculate FIC Index read_mic->calculate_fic interpret Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end Time-Kill Assay Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture expose Expose Culture to Antibiotics (Alone and in Combination) prep_culture->expose sample Collect Samples at Time Intervals expose->sample plate Perform Serial Dilutions and Plate sample->plate incubate Incubate Plates plate->incubate count_cfu Count CFUs incubate->count_cfu plot Plot log10 CFU/mL vs. Time count_cfu->plot analyze Analyze for Synergy plot->analyze end End analyze->end

References

Head-to-head comparison of Aspoxicillin and imipenem-cilastatin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two potent broad-spectrum antibacterial agents: Aspoxicillin, a semisynthetic penicillin, and imipenem-cilastatin, a carbapenem antibiotic. The following sections present available in vitro susceptibility data, comprehensive experimental protocols for antimicrobial susceptibility testing, and visual representations of their mechanisms of action and experimental workflows.

In Vitro Antimicrobial Activity

This compound: In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of bacterial isolates. The data presented below is a compilation from various sources.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusSmithInduces post-antibiotic effects (PAEs) of 1.7 hours in vitro.[1]
Actinobacillus pleuropneumoniae68 isolatesMIC₉₀: ≤ 0.05[1]
Escherichia coliK-12High bactericidal activity, leading to cell lysis.[2]
Imipenem-Cilastatin: In Vitro Activity

Imipenem is a broad-spectrum carbapenem antibiotic that is co-administered with cilastatin, a renal dehydropeptidase-I inhibitor, which prevents the degradation of imipenem.[3] The combination has shown efficacy against a wide array of pathogens.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MSSA)-MIC₉₀: 0.39[4][5]
Staphylococcus aureus (MRSA)-MIC₉₀: 6.25[4][5]
Escherichia coli-Resistant strains: MIC ≥ 4
Pseudomonas aeruginosa-Intermediate phenotype with an MIC of 4

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, which are standard procedures for in vitro comparison.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB), cation-adjusted.

    • Antimicrobial stock solutions of this compound and imipenem-cilastatin of known concentration.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution:

    • Add 100 µL of sterile MHB to all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation:

    • Add 10 µL of the standardized bacterial suspension to each well, including a growth control well (containing only MHB and inoculum) and a sterility control well (containing only MHB).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the first clear well).

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells from the MIC plate that show no visible growth.

    • Aseptically transfer a 10 µL aliquot from each of these clear wells onto a sterile agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results:

    • After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Mechanisms of Action and Experimental Workflow

The following diagrams illustrate the mechanisms of action for this compound and imipenem-cilastatin, as well as a typical workflow for in vitro susceptibility testing.

cluster_this compound This compound Mechanism This compound This compound PBPs_A Penicillin-Binding Proteins (PBPs) This compound->PBPs_A Binds to & Inactivates CellWall_A Bacterial Cell Wall Synthesis PBPs_A->CellWall_A Inhibition of Lysis_A Cell Lysis & Death CellWall_A->Lysis_A Leads to

Caption: Mechanism of action for this compound.

cluster_imipenem_cilastatin Imipenem-Cilastatin Mechanism cluster_imipenem Imipenem Action cluster_cilastatin Cilastatin Action Imipenem Imipenem PBPs_I Penicillin-Binding Proteins (PBPs) Imipenem->PBPs_I Binds to & Inactivates CellWall_I Bacterial Cell Wall Synthesis PBPs_I->CellWall_I Inhibition of Lysis_I Cell Lysis & Death CellWall_I->Lysis_I Leads to Cilastatin Cilastatin DHP1 Renal Dehydropeptidase-I Cilastatin->DHP1 Inhibits Imipenem_Degradation Imipenem Degradation DHP1->Imipenem_Degradation Prevents

Caption: Mechanism of action for Imipenem-Cilastatin.

start Start: Prepare Bacterial Inoculum & Drug Dilutions mic_setup MIC Assay Setup: - Serial dilution of drugs in 96-well plate - Inoculate with bacteria start->mic_setup incubation_mic Incubate at 37°C for 16-20 hours mic_setup->incubation_mic read_mic Read MIC: Lowest concentration with no visible bacterial growth incubation_mic->read_mic mbc_setup MBC Assay Setup: - Subculture from clear MIC wells onto agar plates read_mic->mbc_setup incubation_mbc Incubate agar plates at 37°C for 18-24 hours mbc_setup->incubation_mbc read_mbc Read MBC: Lowest concentration that kills ≥99.9% of bacteria incubation_mbc->read_mbc end End: Determine MIC & MBC for each antibiotic read_mbc->end

Caption: Workflow for In Vitro Susceptibility Testing.

References

Comparative Efficacy of Aspoxicillin and Piperacillin-Tazobactam Against ESBL-Producing Escherichia coli: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the existing evidence on the efficacy of aspoxicillin and piperacillin-tazobactam for the treatment of infections caused by Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli reveals a significant data gap for one of the agents. While piperacillin-tazobactam has been extensively studied as a carbapenem-sparing option, there is a notable absence of published data on the in vitro activity or clinical efficacy of this compound against these multidrug-resistant pathogens.

This guide synthesizes the available experimental data for piperacillin-tazobactam and provides a framework for understanding the therapeutic challenges posed by ESBL-producing E. coli. The content herein is intended for researchers, scientists, and drug development professionals to inform future studies and clinical considerations.

Executive Summary

Piperacillin, a ureidopenicillin, is susceptible to hydrolysis by ESBLs. The addition of the β-lactamase inhibitor tazobactam protects piperacillin from degradation by many of these enzymes, restoring its activity.[1] Consequently, piperacillin-tazobactam is often considered a therapeutic option for infections caused by ESBL-producing organisms, particularly those originating from the urinary tract.[1] However, its efficacy can be influenced by the specific type of ESBL enzyme, the bacterial inoculum size, and the site of infection. In contrast, a comprehensive search of scientific literature reveals a lack of data on the efficacy of this compound against ESBL-producing E. coli. An early study from 1988 investigated the bactericidal action of this compound against a non-ESBL producing E. coli K-12 strain, but this provides no insight into its activity against contemporary resistant strains.

Mechanisms of Action and Resistance

This compound , like other penicillins, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to bacterial cell lysis and death.

Piperacillin-tazobactam combines the bactericidal activity of piperacillin with the β-lactamase inhibitory action of tazobactam. Piperacillin inhibits bacterial cell wall synthesis by binding to PBPs. Tazobactam, on the other hand, has minimal intrinsic antibacterial activity but irreversibly inhibits many plasmid-mediated β-lactamases, including a wide range of ESBLs. This protects piperacillin from enzymatic degradation, allowing it to reach its target PBPs.

ESBL-producing E. coli have acquired genes that encode for β-lactamase enzymes capable of hydrolyzing and inactivating a broad spectrum of β-lactam antibiotics, including penicillins and third-generation cephalosporins. These enzymes are typically located in the periplasmic space of the bacteria.

cluster_0 Mechanism of Action Antibiotic Antibiotic PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to

Mechanism of β-Lactam Antibiotics

Quantitative Data Summary: Piperacillin-Tazobactam

The following tables summarize the in vitro susceptibility and clinical outcomes of piperacillin-tazobactam against ESBL-producing E. coli from various studies.

Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Piperacillin-Tazobactam

Study (Year)Number of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Tärnberg et al. (2011)198Not ReportedNot Reported>90% for CTX-M group 9
The erratic antibiotic susceptibility... (2021)Not SpecifiedNot ReportedNot Reported96.86%

Table 2: Clinical Outcomes of Piperacillin-Tazobactam Treatment for ESBL-Producing E. coli Infections

Study (Year)Infection TypeComparatorClinical Success Rate (Piperacillin-Tazobactam)
Harris et al. (MERINO Trial) (2018)Bloodstream InfectionMeropenem87.7% (inferior to meropenem)
Sharara et al. (2020)PyelonephritisCarbapenemsNo significant difference

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

A common method for determining the in vitro activity of an antibiotic is broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Isolate Preparation: ESBL-producing E. coli isolates are cultured on appropriate agar plates overnight at 37°C.

  • Inoculum Preparation: A standardized inoculum of the bacteria is prepared in a saline solution to match a 0.5 McFarland turbidity standard.

  • Microdilution Plate Preparation: Serial twofold dilutions of the antibiotic (e.g., piperacillin-tazobactam) are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Start Start Isolate Bacterial Isolate (ESBL-E. coli) Start->Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilution Serial Dilution of Antibiotic Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results Incubate->Read End End Read->End

Antibiotic Susceptibility Testing Workflow

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance in ESBL-producing E. coli is the enzymatic degradation of β-lactam antibiotics.

cluster_1 ESBL-Mediated Resistance Beta-Lactam β-Lactam Antibiotic (e.g., Piperacillin) ESBL ESBL Enzyme (in Periplasm) Beta-Lactam->ESBL Targeted by Hydrolysis Hydrolysis of β-Lactam Ring ESBL->Hydrolysis Catalyzes Inactive_Drug Inactive Antibiotic Hydrolysis->Inactive_Drug PBP_Target PBP Target (Unaffected) Inactive_Drug->PBP_Target Fails to inhibit

ESBL Resistance Mechanism

Conclusion

Based on currently available scientific literature, a direct comparison of the efficacy of this compound and piperacillin-tazobactam against ESBL-producing E. coli cannot be made. While piperacillin-tazobactam has a well-documented, albeit sometimes debated, role in treating infections caused by these resistant organisms, there is a clear absence of data for this compound. This represents a significant knowledge gap. Further in vitro and clinical studies are warranted to determine if this compound, either alone or in combination with a β-lactamase inhibitor, has any potential utility in the management of infections caused by ESBL-producing Enterobacteriaceae. Until such data becomes available, piperacillin-tazobactam remains a therapeutic consideration, with its use guided by local susceptibility patterns, infection severity, and source.

References

Investigating Aspoxicillin's Cross-Reactivity in Penicillin-Allergic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of antibiotic hypersensitivity, understanding the potential for cross-reactivity between β-lactam antibiotics is paramount. This guide provides a comparative analysis of Aspoxicillin's potential for cross-reactivity in penicillin-allergic models, contextualized within the broader understanding of β-lactam allergies. While direct, extensive experimental data on this compound cross-reactivity is limited in publicly available literature, this guide synthesizes established principles of β-lactam hypersensitivity, data from related compounds, and standardized experimental protocols to provide a framework for investigation.

The Critical Role of Side-Chain Similarity

The primary driver of cross-reactivity among β-lactam antibiotics is the similarity of their R1 side chains, not the shared β-lactam ring.[1][2][3][4] Allergic reactions are typically mediated by IgE antibodies that recognize these specific side-chain structures.[5][6] Therefore, antibiotics with dissimilar R1 side chains are less likely to elicit an allergic response in an individual sensitized to a particular penicillin. For instance, the cross-reactivity between penicillins and later-generation cephalosporins, which often have distinct side chains, is significantly lower than with first-generation cephalosporins that may share structural similarities.[7][8]

Comparative Analysis of β-Lactam Cross-Reactivity

To contextualize the potential cross-reactivity of this compound, it is useful to examine the known cross-reactivity rates of other β-lactam antibiotics in penicillin-allergic individuals. The following table summarizes data from various studies.

Antibiotic Class Specific Agent(s) Reported Cross-Reactivity with Penicillin (%) Key Findings
Cephalosporins First-generation (e.g., Cephalothin, Cephaloridine)Up to 20% (older studies)Early studies showed higher rates, potentially due to contamination with penicillin and similar side chains to benzylpenicillin.[9]
Later-generations<1% - 2%Generally considered safe for most penicillin-allergic patients due to dissimilar side chains.[10][11]
Carbapenems Imipenem, Meropenem<1%Despite sharing the bicyclic nucleus with penicillins, the risk of cross-reactivity is low.[2][12][13]
Monobactams AztreonamNegligible (approaching 0%)Aztreonam lacks the fused ring structure of other β-lactams, significantly reducing cross-reactivity. An exception is potential cross-reactivity with ceftazidime due to an identical R1 side chain.[4][14]

Note: This table represents a summary of findings from multiple sources and should be interpreted with caution as rates can vary based on the specific penicillin allergy and the study methodology.

Experimental Protocols for Assessing Cross-Reactivity

A thorough investigation of this compound's cross-reactivity would involve a combination of in vitro and in vivo models.

In Vitro Assessment:
  • Lymphocyte Transformation Test (LTT): This test measures the proliferative response of lymphocytes from a penicillin-allergic individual when exposed to the antibiotic . A positive result indicates T-cell mediated sensitization.[15]

  • Basophil Activation Test (BAT): This flow cytometry-based assay detects the activation of basophils (a type of white blood cell involved in allergic reactions) upon exposure to an allergen.[16]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to detect specific IgE antibodies against the antibiotic-hapten conjugate.[14]

In Vivo Assessment:
  • Skin Prick Testing (SPT) and Intradermal Testing (IDT): These are the most common methods for evaluating IgE-mediated allergies.[6][14] A small amount of the antibiotic is introduced into the skin, and the resulting wheal and flare response is measured.

  • Drug Provocation Test (DPT) / Graded Challenge: This is considered the gold standard for confirming or ruling out a drug allergy.[6][12] Under close medical supervision, the individual is administered gradually increasing doses of the antibiotic.

Experimental Workflow for Investigating Cross-Reactivity

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new antibiotic in a penicillin-allergic model.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_models Model Selection LTT Lymphocyte Transformation Test BAT Basophil Activation Test ELISA ELISA for Specific IgE SPT Skin Prick Test IDT Intradermal Test SPT->IDT DPT Drug Provocation Test IDT->DPT Animal Animal Models (e.g., sensitized mice/rabbits) Human Human Subjects (with confirmed penicillin allergy) Animal->Human cluster_models cluster_models cluster_invitro cluster_invitro cluster_models->cluster_invitro Initial Screening cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Proceed if In Vitro is Negative/Equivocal Result Cross-Reactivity Profile cluster_invivo->Result Final Determination

Experimental workflow for assessing antibiotic cross-reactivity.

Signaling Pathway in IgE-Mediated Allergic Reaction

The diagram below outlines the cellular signaling cascade initiated upon exposure to an allergen in a sensitized individual, leading to the release of inflammatory mediators.

signaling_pathway cluster_cell Mast Cell / Basophil Allergen Allergen (e.g., this compound-protein conjugate) IgE Antigen-specific IgE Allergen->IgE binds to FcεRI FcεRI Receptor IgE->FcεRI attaches to Crosslinking Receptor Cross-linking FcεRI->Crosslinking leads to Activation Signal Transduction Cascade Activation Crosslinking->Activation Degranulation Degranulation Activation->Degranulation Mediators Release of Histamine, Leukotrienes, Prostaglandins Degranulation->Mediators Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Symptoms cause

IgE-mediated allergic reaction signaling pathway.

Conclusion

While specific experimental data on this compound cross-reactivity in penicillin-allergic models remains to be fully elucidated in published literature, a systematic investigation based on established principles and methodologies is feasible. The core of such an investigation lies in the structural comparison of this compound's R1 side chain with that of other penicillins and the subsequent application of a tiered experimental approach, from in vitro screening to in vivo confirmation. The provided frameworks for experimental protocols and signaling pathways offer a robust starting point for researchers and drug development professionals to rigorously evaluate the safety profile of this compound and other novel β-lactam antibiotics.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Aspoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of pharmaceutical compounds like Aspoxicillin are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Improper disposal of antibiotics can contribute to antimicrobial resistance and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coats, and safety glasses, when handling this compound.

  • Containment: Handle the compound in a designated area to prevent cross-contamination. In case of a spill, follow established laboratory spill cleanup procedures for chemical waste.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound for specific handling and emergency procedures.

Step-by-Step Disposal Procedures

The primary goal of antibiotic disposal is to prevent its release into the environment in an active form. The preferred methods involve chemical inactivation or incineration.

Step 1: Segregation of Pharmaceutical Waste

Proper segregation is the first and most critical step in pharmaceutical waste management.[3]

  • Identify this compound Waste: This includes expired or unused pure this compound, contaminated labware (e.g., vials, petri dishes, pipettes), and solutions containing this compound.

  • Separate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, biohazardous waste, or sharps.[3] Use designated, clearly labeled waste containers.

Step 2: Selection of Disposal Method

The choice of disposal method depends on the form of the waste (solid or liquid) and the available facilities.

Table 1: Comparison of this compound Disposal Methods

Disposal MethodDescriptionBest ForKey Considerations
Incineration High-temperature destruction of the compound.[4]Solid waste, contaminated labware, and concentrated solutions.Must be carried out in a licensed hazardous waste incinerator. This is the preferred method for complete destruction.[4]
Chemical Inactivation Treatment with a chemical agent to break down the antibiotic molecule.Liquid waste and solutions containing this compound.Requires validation to ensure complete inactivation. The resulting solution may still require treatment as chemical waste.
Licensed Waste Hauler Collection and disposal by a certified hazardous waste management company.All forms of this compound waste.Ensures compliance with all local, state, and federal regulations.
Step 3: On-Site Chemical Inactivation Protocol (for liquid waste)

For laboratories equipped to perform chemical inactivation, the following protocol can be adapted. Note: This is a general procedure and should be validated for this compound specifically.

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Prepare a fresh solution of 1 M sodium hydroxide (NaOH) or sodium hypochlorite (bleach). The choice of inactivating agent should be based on compatibility with other chemicals in the waste stream.

  • Inactivation Procedure:

    • For every 9 parts of this compound-containing liquid waste, slowly add 1 part of the inactivating solution (e.g., 900 mL of waste to 100 mL of 1 M NaOH).

    • Stir the mixture gently for at least one hour to ensure complete inactivation.

    • Neutralize the resulting solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid) or base.

  • Disposal of Inactivated Solution:

    • Dispose of the neutralized solution in accordance with local regulations for chemical waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

Step 4: Packaging and Labeling for Off-Site Disposal

For solid waste or when using a licensed waste hauler:

  • Containerization: Place all solid this compound waste in a designated, leak-proof, and puncture-resistant container.

  • Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste" and include the name "this compound."

  • Storage: Store the container in a secure, designated area away from general lab traffic until it is collected by a licensed waste hauler.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Aspoxicillin_Disposal_Workflow Start This compound Waste Generated Segregate Segregate from other lab waste Start->Segregate Identify_Form Identify Waste Form Segregate->Identify_Form Solid_Waste Solid Waste (powder, contaminated labware) Identify_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (solutions) Identify_Form->Liquid_Waste Liquid Package_Label Package in labeled, sealed container Solid_Waste->Package_Label Onsite_Treatment On-site Chemical Inactivation Feasible? Liquid_Waste->Onsite_Treatment Store_Securely Store securely for pickup Package_Label->Store_Securely Licensed_Hauler Dispose via Licensed Waste Hauler Store_Securely->Licensed_Hauler Onsite_Treatment->Package_Label No Inactivate Perform Chemical Inactivation Protocol Onsite_Treatment->Inactivate Yes Neutralize Neutralize Solution Inactivate->Neutralize Dispose_Liquid Dispose as Chemical Waste per EHS guidelines Neutralize->Dispose_Liquid Dispose_Liquid->Licensed_Hauler

Caption: this compound Disposal Workflow

Regulatory Considerations

All disposal activities must comply with local, state, and federal regulations governing hazardous and pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines for pharmaceutical disposal.[5][6] It is the responsibility of the waste generator to ensure full compliance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your procedures align with current regulations.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Aspoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for laboratory professionals on the safe handling and disposal of Aspoxicillin, a potent beta-lactam antibiotic. This document outlines critical personal protective equipment (PPE) requirements, operational procedures, and waste management strategies to ensure a safe research environment.

For researchers and scientists in the field of drug development, the safe handling of active pharmaceutical ingredients is paramount. This compound, a broad-spectrum, semisynthetic penicillin derivative, requires stringent safety protocols to mitigate risks of exposure and hypersensitivity.[1][2] Adherence to these guidelines is crucial for protecting laboratory personnel from potential skin, eye, and respiratory irritation.[1]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance with the potential to cause irritation and allergic reactions.[1] The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassHazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Data sourced from PubChem[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-impermeable gloves. For beta-lactam antibiotics, double gloving is often recommended.
Body Protection Lab Coat/GownWear suitable protective clothing.
Eye Protection Safety Glasses/GogglesUse equipment for eye protection tested and approved under appropriate government standards.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.
Information compiled from multiple safety data sources.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for researchers.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_area Prepare handling area (e.g., fume hood) prep_ppe->prep_area Ensure safety first weigh Weighing and preparation of solutions prep_area->weigh Proceed to handling experiment Conducting the experiment weigh->experiment decontaminate Decontaminate work surfaces experiment->decontaminate After experiment completion dispose Dispose of waste decontaminate->dispose doff_ppe Doff PPE correctly dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated lab supplies (e.g., weigh boats, pipette tips), and unused solid this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.[3]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All waste containers must be kept closed when not in use.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[4]

  • Arrange for collection and disposal by a licensed hazardous waste management company.[4]

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Based on general first aid guidelines for chemical exposure.

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[3] Wear appropriate PPE, including respiratory protection.[3] Carefully sweep up solid spills to avoid dust formation and place in a sealed container for disposal.[3] For liquid spills, absorb with an inert material and place in a sealed container.

By adhering to these safety protocols, research professionals can handle this compound responsibly, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspoxicillin
Reactant of Route 2
Aspoxicillin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。